(+)-Igmesine hydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID4063454 | |
| Record name | 4-Morpholineethanesulfonic acid | |
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Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
| Record name | 4-Morpholineethanesulfonic acid | |
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CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
| Record name | 4-Morpholineethanesulfonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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| Record name | 2-(N-morpholino)ethanesulfonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
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| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Igmesine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
(+)-Igmesine hydrochloride is a selective sigma-1 (σ₁) receptor agonist that has been investigated for its potential antidepressant and neuroprotective properties. Its mechanism of action is primarily centered on its interaction with the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) and mitochondria-associated membranes. Activation of the sigma-1 receptor by (+)-Igmesine initiates a cascade of downstream signaling events, including the modulation of intracellular calcium levels, interaction with various ion channels and neurotransmitter receptors, and the regulation of cellular stress responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, supported by quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction
(+)-Igmesine, chemically known as (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride, is a high-affinity ligand for the sigma-1 receptor.[1] Initially explored for the treatment of major depressive disorder, its clinical development was discontinued (B1498344) for marketing reasons.[2] Despite this, (+)-Igmesine remains a valuable pharmacological tool for elucidating the complex role of the sigma-1 receptor in cellular function and its potential as a therapeutic target for neurological and psychiatric disorders.[2][3] The sigma-1 receptor itself is not a classical G-protein coupled receptor or ion channel but a chaperone protein that translocates within the cell to modulate the function of a variety of client proteins, including ion channels and receptors for neurotransmitters like glutamate (B1630785) and dopamine.[2][4]
Binding Profile and Quantitative Data
The primary molecular target of (+)-Igmesine is the sigma-1 receptor. It exhibits high affinity for this site, with significantly lower affinity for other receptor types. Prolonged treatment with igmesine (B115768) has been shown to decrease the density of beta-adrenergic receptors but not 5-HT(1A), sigma(1), or GABA(B) receptors.[3] It also shows a lack of significant activity at monoamine oxidase (MAO) A or B.[3]
Table 1: Binding Affinity of this compound
| Target | Parameter | Value | Species/Tissue | Reference |
| Sigma-1 Receptor | IC₅₀ | 39 ± 8 nM | Rat brain membrane | [1] |
| Monoamine Oxidase A | IC₅₀ | >10 µM | Not Specified | [3] |
| Monoamine Oxidase B | IC₅₀ | >10 µM | Not Specified | [3] |
Core Mechanism of Action
The pharmacological effects of (+)-Igmesine are predominantly mediated through its agonist activity at the sigma-1 receptor. This interaction triggers a series of downstream events that modulate neuronal excitability, plasticity, and survival.
Sigma-1 Receptor Activation and Downstream Signaling
The sigma-1 receptor resides primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER-MAM), where it forms a complex with the chaperone protein BiP (Binding immunoglobulin Protein).[5] Upon binding of an agonist like (+)-Igmesine, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell, including the plasma membrane and the nucleus.[2] This translocation allows it to interact with and modulate a variety of "client" proteins.[2][5]
Key downstream consequences of sigma-1 receptor activation by (+)-Igmesine include:
-
Modulation of Intracellular Calcium (Ca²⁺) Signaling : Activated sigma-1 receptors stabilize the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R) at the ER, potentiating Ca²⁺ release from ER stores into the mitochondria.[2][5] This regulation of Ca²⁺ flux is crucial for maintaining mitochondrial function and ATP production.[5] The antidepressant-like effects of igmesine are dependent on both extracellular Ca²⁺ influx and the mobilization of intracellular Ca²⁺ stores.[4][6]
-
Interaction with Ion Channels : (+)-Igmesine modulates the activity of several ion channels, including voltage-gated potassium (K⁺) channels and voltage-dependent calcium channels (VDCCs), specifically L-type and N-type.[2][6][7] This modulation directly impacts neuronal excitability.
-
Modulation of Neurotransmitter Systems : The sigma-1 receptor interacts with and modulates key neurotransmitter receptors, most notably the N-methyl-D-aspartate (NMDA) receptor.[2] This interaction can enhance glutamatergic neurotransmission and is thought to contribute to the anti-amnesic and cognitive-enhancing effects of sigma-1 agonists.[2][8] (+)-Igmesine has been shown to block NMDA-induced increases in cGMP, suggesting interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[3] It also appears to increase the release of acetylcholine.[2]
Modulation of Ion Channels
(+)-Igmesine directly influences the function of several ion channels, which is a key component of its mechanism for altering neuronal function.
-
Voltage-Gated Potassium (K⁺) Channels : In cell culture studies, (+)-Igmesine treatment significantly inhibited voltage-activated K⁺ currents in cancer cell lines.[2] Sigma-1 receptor agonists have been shown to decrease the transient outward potassium current (IA).[7]
-
Voltage-Dependent Calcium Channels (VDCCs) : The antidepressant-like effects of (+)-Igmesine involve both L-type and N-type VDCCs.[6] Antagonists for these channels block the effects of igmesine, while agonists potentiate them, indicating that Ca²⁺ influx through these channels is a critical step in its initial action.[6]
-
SK3/Orai1 Complex : In cancer cell lines, (+)-Igmesine was found to inhibit cell migration by dissociating the complex formed between the calcium-activated K⁺ channel (SK3) and the voltage-independent calcium channel (Orai1).[2]
Experimental Protocols
Characterizing the interaction of a ligand like (+)-Igmesine with its target requires specific in vitro assays. Below are representative protocols for determining binding affinity and functional activity.
Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (e.g., (+)-Igmesine) by measuring its ability to compete with a radiolabeled ligand for binding to the sigma-1 receptor.
Materials:
-
Tissue homogenate expressing sigma-1 receptors (e.g., guinea pig liver membranes).[9]
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 ligand).[9][10]
-
Unlabeled test compound: this compound.
-
Assay Buffer: Tris-HCl buffer.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
Methodology:
-
Preparation : Prepare serial dilutions of (+)-Igmesine.
-
Incubation : In assay tubes, combine the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration), and varying concentrations of (+)-Igmesine. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of haloperidol.
-
Equilibration : Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach binding equilibrium.
-
Termination : Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing multiple times with ice-cold assay buffer to remove unbound radioligand.[11]
-
Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (+)-Igmesine to generate a competition curve. Determine the IC₅₀ value (the concentration of igmesine that inhibits 50% of specific binding) from this curve.
-
Ki Calculation : Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Intracellular Calcium Mobilization Functional Assay
This assay measures the ability of (+)-Igmesine to potentiate Ca²⁺ release from intracellular stores, a hallmark of sigma-1 receptor agonism.
Materials:
-
A cell line expressing sigma-1 receptors (e.g., CHO cells, neuronal cell lines).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).
-
This compound.
-
A sub-maximal concentration of an IP3-generating agonist (e.g., bradykinin, carbachol).
-
Fluorescence plate reader or microscope with live-cell imaging capabilities.
Methodology:
-
Cell Culture : Plate cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.
-
Dye Loading : Load the cells with the Ca²⁺ indicator dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Pre-treatment : Wash the cells to remove excess dye and replace the medium with a buffer. Add varying concentrations of (+)-Igmesine and incubate for a short period (e.g., 5-15 minutes).
-
Stimulation : Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the IP3-generating agonist to stimulate Ca²⁺ release from the ER.
-
Measurement : Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the peak intracellular Ca²⁺ concentration.
-
Data Analysis : Compare the peak fluorescence in cells pre-treated with (+)-Igmesine to control cells (no igmesine). An increase in the Ca²⁺ signal in the presence of (+)-Igmesine indicates agonist activity at the sigma-1 receptor, which potentiates IP3R-mediated Ca²⁺ release. Plot the potentiation effect against the log concentration of (+)-Igmesine to determine an EC₅₀ value.
Conclusion
The mechanism of action of this compound is intricately linked to its function as a selective sigma-1 receptor agonist. By binding to this chaperone protein, it initiates a complex series of events including the modulation of intracellular calcium homeostasis, the functional regulation of multiple ion channels and neurotransmitter receptors, and the potentiation of neuronal signaling. These molecular actions provide a basis for the observed neuroprotective, anti-amnesic, and antidepressant-like effects in preclinical models.[2][12] While its clinical development has ceased, (+)-Igmesine remains a critical research tool for understanding the multifaceted role of the sigma-1 receptor in the central nervous system and for the development of future therapeutics targeting this unique protein.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 6. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Igmesine Hydrochloride: A Technical Guide to its Sigma-1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of (+)-Igmesine hydrochloride to the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum. The information presented herein is intended to support research and development efforts in neuropharmacology and related fields.
Quantitative Binding Affinity Data
This compound is a selective ligand for the sigma-1 receptor. Its binding affinity has been quantified through various radioligand binding assays, with the key parameters summarized in the table below.
| Parameter | Value | Species/Tissue | Notes | Reference |
| KD | 19.1 nM | Not Specified | Dissociation constant, indicating high affinity. | |
| IC50 | 39 ± 8 nM | Rat Brain Membranes | Concentration causing 50% inhibition of radioligand binding. | [1] |
| IC50 (σ2) | > 1000 nM | Not Specified | Demonstrates high selectivity for sigma-1 over sigma-2 receptors. |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinity of (+)-Igmesine for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound, (+)-Igmesine, to displace a radioactively labeled ligand that has a known high affinity for the sigma-1 receptor.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand)[2]
-
Receptor Source: Guinea pig liver membranes or rat brain membranes (rich in sigma-1 receptors)[1][2]
-
Assay Buffer: Tris-HCl buffer (typically 50 mM, pH 7.4)
-
Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM) or excess unlabeled (+)-pentazocine[3]
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Filtration Apparatus
-
Scintillation Counter
Methodology
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., guinea pig liver, rat brain) in ice-cold buffer.[2]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of (+)-Igmesine.
-
Include control tubes for:
-
Total Binding: Membranes and [³H]-(+)-pentazocine only.
-
Non-specific Binding: Membranes, [³H]-(+)-pentazocine, and a high concentration of haloperidol.[3]
-
-
-
Incubation:
-
Incubate the assay tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of (+)-Igmesine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the (+)-Igmesine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of (+)-Igmesine that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathway upon (+)-Igmesine Binding
Upon binding of an agonist like (+)-Igmesine, the sigma-1 receptor, which resides at the mitochondria-associated endoplasmic reticulum membrane (MAM), dissociates from its chaperone protein, BiP (Binding immunoglobulin Protein).[4][5] This dissociation allows the activated sigma-1 receptor to translocate and interact with various downstream effectors, modulating cellular signaling pathways.[4][5]
Caption: Agonist-induced sigma-1 receptor signaling cascade.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Igmesine Hydrochloride: A Technical Guide on its Potential as an Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride (chemical name: (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride) is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential as an antidepressant agent in preclinical and early clinical studies. Its unique mechanism of action, distinct from traditional monoaminergic antidepressants, targets the modulation of intracellular signaling cascades, including calcium mobilization and neurotrophic factor pathways. This technical guide provides an in-depth overview of the pharmacology, preclinical efficacy, and proposed mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Although clinical development was discontinued (B1498344) for marketing reasons, the study of igmesine (B115768) offers valuable insights into the therapeutic potential of sigma-1 receptor modulation for the treatment of major depressive disorder.[1]
Introduction
Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant unmet medical need for novel therapeutics with improved efficacy and faster onset of action. For decades, the mainstay of antidepressant pharmacotherapy has been centered on the monoamine hypothesis, targeting serotonin, norepinephrine, and dopamine (B1211576) neurotransmitter systems. However, a substantial portion of patients do not achieve adequate remission with these agents, highlighting the necessity for exploring alternative mechanisms.
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for a new class of antidepressants.[2] Activation of the σ1 receptor modulates a variety of downstream signaling pathways, influencing neuronal plasticity and survival. This compound is a potent and selective σ1 receptor agonist that has been investigated for its antidepressant properties. This document serves as a comprehensive technical resource on the preclinical and early clinical data supporting the potential of this compound as an antidepressant.
Pharmacological Profile
Binding Affinity
This compound exhibits high affinity and selectivity for the σ1 receptor. In vitro binding studies have consistently demonstrated its potent interaction with this target, with significantly lower affinity for the sigma-2 (σ2) receptor and other neurotransmitter receptors and transporters.
| Receptor/Transporter | Ligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Kₑ (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | - | 39 ± 8 | - | [3] |
| Sigma-1 | - | - | - | - | 19.1 | [4] |
| Sigma-2 | - | - | - | >1000 | - | [4] |
| Monoamine Oxidase A (MAO-A) | - | - | - | >10,000 | - | [5] |
| Monoamine Oxidase B (MAO-B) | - | - | - | >10,000 | - | [5] |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; Kₑ: Equilibrium dissociation constant.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical species and humans is not extensively published. The available information suggests it is orally bioavailable and penetrates the blood-brain barrier to exert its effects on the central nervous system. Doses tested in clinical studies ranged from 25 to 200 mg/day.[1]
Preclinical Efficacy in Animal Models of Depression
The antidepressant-like effects of this compound have been primarily evaluated using the forced swim test (FST) and the tail suspension test (TST) in rodents, two widely accepted screening models for potential antidepressant compounds.
Forced Swim Test (FST)
In the FST, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. (+)-Igmesine has been shown to decrease immobility time in this paradigm.
| Species | Dose (mg/kg) | Route | Effect on Immobility Time | Reference |
| Mouse | 30 | i.p. | Significant reduction | [1] |
Tail Suspension Test (TST)
The TST is another behavioral despair model where mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility suggests antidepressant-like activity.
Mechanism of Action
The antidepressant effects of this compound are believed to be mediated through its agonistic activity at the σ1 receptor, which in turn modulates several downstream signaling pathways implicated in neuroplasticity and cell survival.
Sigma-1 Receptor Activation and Downstream Signaling
The σ1 receptor is a molecular chaperone that translocates from the endoplasmic reticulum to other cellular compartments upon ligand binding.[3] Its activation by (+)-igmesine initiates a cascade of intracellular events.
Modulation of NMDA Receptor Function and Calcium Homeostasis
(+)-Igmesine has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[5] It inhibits the NMDA-induced increase in cGMP, suggesting a modulatory role on glutamatergic neurotransmission.[5] Furthermore, the antidepressant-like effects of igmesine are dependent on both extracellular calcium influx and the mobilization of intracellular calcium stores.
Potentiation of Brain-Derived Neurotrophic Factor (BDNF) Signaling
Sigma-1 receptor activation has been linked to the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.[6] Antidepressants with sigma-1 activity can enhance BDNF-stimulated signaling, leading to increased glutamate (B1630785) release.[6] This neurotrophic effect may contribute to the structural and functional neuroadaptations underlying the therapeutic effects of antidepressants.
Experimental Protocols
In Vitro Sigma Receptor Binding Assay
A detailed protocol for conducting sigma receptor binding assays can be found in Chu and Ruoho (2015).[4] The general steps are as follows:
-
Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) tissue in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Radioligand Binding: Incubate the membrane preparation with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1) and varying concentrations of the test compound (this compound).
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Mouse Forced Swim Test (FST)
A standardized protocol for the mouse FST is described by Can et al. (2012).[3]
-
Apparatus: Use a transparent Plexiglas cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Individually place mice into the cylinder for a 6-minute session. The session is typically recorded for later analysis.
-
Scoring: The duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
Mouse Tail Suspension Test (TST)
The TST protocol is detailed by Can, Dao, and Gould (2011).[7]
-
Apparatus: Suspend mice by their tails from a lever or rod using adhesive tape, at a height where they cannot reach any surfaces.
-
Procedure: The test duration is typically 6 minutes, and the session is recorded.
-
Scoring: The total time the mouse remains immobile is measured. Immobility is defined as hanging passively and being completely motionless.
-
Drug Administration: Administer the test compound or vehicle at a specific time point before the test.
Preclinical Drug Discovery Workflow for Antidepressants
The development of a novel antidepressant like this compound typically follows a structured preclinical workflow.
Clinical Development and Current Status
Early phase II clinical trials with this compound showed some promising results in patients with major depressive disorder. However, subsequent larger trials did not consistently demonstrate efficacy, and the clinical development of igmesine for depression was discontinued by Pfizer before 2004, reportedly due to marketing considerations.[1] There are no ongoing clinical trials investigating this compound for any indication.[1]
Conclusion
This compound represents a pioneering effort in targeting the sigma-1 receptor for the treatment of depression. Its mechanism of action, involving the modulation of intracellular calcium and potentiation of neurotrophic factor signaling, offers a compelling alternative to traditional monoaminergic antidepressants. While its clinical development was halted, the wealth of preclinical data on (+)-igmesine continues to inform the ongoing research into sigma-1 receptor agonists as a novel class of therapeutics for mood disorders. The detailed understanding of its pharmacology and mechanisms of action provides a valuable foundation for the design and development of next-generation sigma-1 receptor modulators with improved clinical potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride, designated JO-1784, is a potent and selective agonist of the sigma-1 (σ₁) receptor. First synthesized and characterized in the early 1990s, it has been a pivotal tool in elucidating the physiological and pathological roles of the σ₁ receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and clinical development history of this compound. Detailed methodologies of key experiments are presented, alongside a structured summary of quantitative data and visual representations of its signaling pathways and experimental evaluation workflows. While its development as an antidepressant was discontinued, its significant neuroprotective properties have sparked renewed interest in its potential for treating neurodegenerative diseases.
Discovery and Historical Context
The discovery of this compound originated from research into ligands with high affinity for sigma binding sites, which were at the time still being fully characterized. In 1990, Roman and colleagues at Jouveinal SA described JO-1784 as a potent and selective ligand for sigma sites in the rat and mouse brain.[1] A key finding was the stereoselectivity of the binding, with the dextrorotatory enantiomer, (+)-Igmesine (JO-1784), exhibiting a significantly higher affinity for the σ₁ receptor than its levorotatory counterpart, JO-1783.[1] This discovery highlighted the specific structural requirements for high-affinity binding to the σ₁ receptor and established (+)-Igmesine as a valuable research tool. The subsequent clinical development was spearheaded by Pfizer.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the initial preparation of a racemic mixture, followed by optical resolution to isolate the pharmacologically active (+)-enantiomer.
Synthesis of Racemic Igmesine (B115768)
The synthesis of the racemic compound has been described as follows:
-
Alkylation: 2-Phenylbutyric acid is alkylated with cinnamyl bromide in the presence of butyllithium (B86547) in tetrahydrofuran (B95107) (THF) to produce 2-ethyl-2,5-diphenyl-4-pentenoic acid.
-
Azide (B81097) Formation: The resulting carboxylic acid is converted to its corresponding acyl azide by treatment with sodium azide and phenyl dichlorophosphate (B8581778) in dichloromethane.
-
Curtius Rearrangement: The acyl azide undergoes a Curtius rearrangement in refluxing toluene (B28343) to yield an isocyanate intermediate.
-
Reduction to Secondary Amine: The isocyanate is reduced using lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in THF to yield N-(1-ethyl-1,4-diphenyl-3-butenyl)-N-methylamine.
Optical Resolution and Synthesis of (+)-Igmesine
The isolation of the desired (+)-enantiomer is achieved through the following steps:
-
Hydrolysis of Isocyanate: The isocyanate intermediate from the racemic synthesis is hydrolyzed with hydrochloric acid in a THF/water mixture to yield the corresponding primary amine.
-
Optical Resolution: The racemic amine is resolved using L-(-)-tartaric acid, which facilitates the selective crystallization of the salt with the (+)-amine isomer.
-
Formylation: The resolved (+)-amine is then acylated using formic acid and carbonyldiimidazole (CDI) to produce the formamide (B127407).
-
Final Reduction: The formamide is reduced with LiAlH₄/AlCl₃ in a mixture of THF and ethyl ether to yield (+)-Igmesine.
-
Salt Formation: The final compound is treated with hydrochloric acid to form the stable hydrochloride salt.
Pharmacological Profile
This compound acts as a selective agonist at the σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in the regulation of numerous cellular functions.
Quantitative Pharmacological Data
The binding affinity and functional activity of (+)-Igmesine have been characterized in various assays.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ (σ₁ Receptor) | 39 ± 8 nM | --INVALID-LINK---3-PPP binding in rat brain membranes | [1] |
| Kᴅ (σ₁ Receptor) | 19.1 nM | Radioligand binding assay | |
| IC₅₀ (σ₂ Receptor) | > 1000 nM | Radioligand binding assay | |
| NMDA-induced cGMP Inhibition (IC₅₀) | ~100 nM | Rat cerebellar slices |
Mechanism of Action
The pharmacological effects of (+)-Igmesine are primarily attributed to its ability to modulate intracellular calcium signaling and the N-methyl-D-aspartate (NMDA) receptor pathway through its interaction with the σ₁ receptor.
As a σ₁ receptor agonist, (+)-Igmesine promotes the dissociation of the σ₁ receptor from its chaperone partner, BiP (Binding immunoglobulin protein). This allows the σ₁ receptor to translocate and interact with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor at the endoplasmic reticulum, potentiating the release of calcium from intracellular stores.[2] This modulation of calcium homeostasis is believed to be a critical component of its cellular effects.[2]
(+)-Igmesine has been shown to be a functional antagonist of the NMDA receptor complex. It inhibits the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP) in a concentration-dependent manner, suggesting an interaction with the NMDA receptor/nitric oxide synthase/cGMP signaling cascade.[3] This action likely contributes to its neuroprotective properties by mitigating excitotoxicity.
Preclinical and Clinical Development
(+)-Igmesine has undergone extensive evaluation in both preclinical models and human clinical trials, primarily for depression and neuroprotection.
Antidepressant Effects
Preclinical studies, notably the forced swim test in mice, provided initial evidence for the antidepressant-like effects of (+)-Igmesine.[2] This led to its progression into clinical trials for major depressive disorder.
Table 2: Summary of a Phase II/III Clinical Trial of Igmesine for Major Depressive Disorder
| Study | Design | Patient Population | Doses Administered | Primary Endpoint | Key Findings | Reference |
| Pande et al. (1999) | Double-blind, randomized, placebo-controlled | 348 patients with major depressive disorder | 25 mg/day and 100 mg/day | Change from baseline in the Hamilton Depression Rating Scale (HAM-D) score | The 25 mg/day dose showed a statistically significant improvement over placebo in an interim analysis, but this effect was not maintained at the final 6-week endpoint. The 100 mg/day dose was found to be ineffective. | [4] |
Following the failure to meet the primary endpoint in this large trial, the clinical development of igmesine for the treatment of depression was discontinued.[4]
Neuroprotective Effects
In preclinical models of cerebral ischemia, (+)-Igmesine has demonstrated robust neuroprotective effects.
Table 3: Neuroprotective Efficacy of (+)-Igmesine in a Gerbil Model of Global Cerebral Ischemia
| Study | Animal Model | Doses Administered | Key Findings | Reference |
| O'Neill et al. (1995) | 5-minute bilateral carotid artery occlusion in Mongolian gerbils | 50, 75, and 100 mg/kg, p.o. | Provided significant protection against ischemia-induced neuronal death in the CA1 region of the hippocampus. Attenuated ischemia-induced hyperactivity and the associated increase in nitric oxide synthase activity. | [4] |
These significant neuroprotective findings have led to a renewed interest in exploring (+)-Igmesine for the treatment of neurodegenerative disorders, as highlighted by a 2017 patent application for this indication.
Detailed Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
-
Objective: To determine the in vitro binding affinity of (+)-Igmesine for the σ₁ receptor.
-
Materials: Rat brain tissue, 50 mM Tris-HCl buffer (pH 7.4), --INVALID-LINK---pentazocine (radioligand), unlabeled (+)-pentazocine (for non-specific binding), glass fiber filters, scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In test tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kᴅ), and varying concentrations of this compound. For determination of non-specific binding, add a high concentration of unlabeled (+)-pentazocine.
-
Incubation: Incubate the tubes at 25°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of (+)-Igmesine and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Forced Swim Test in Mice
-
Objective: To assess the antidepressant-like activity of (+)-Igmesine.
-
Materials: Male Swiss mice, cylindrical glass container (25 cm height, 10 cm diameter), water at 23-25°C, stopwatch or automated video tracking system.
-
Procedure:
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the test.
-
Test Procedure: Individually place each mouse into the glass cylinder filled with water to a depth of 15 cm.
-
Observation Period: The total duration of the test is 6 minutes. The duration of immobility is recorded during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for that necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the vehicle-treated and (+)-Igmesine-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Gerbil Model of Global Cerebral Ischemia
-
Objective: To evaluate the neuroprotective effects of (+)-Igmesine.
-
Materials: Male Mongolian gerbils (60-80 g), inhalation anesthesia (e.g., halothane), micro-aneurysm clips, heating pad, histological reagents (e.g., cresyl violet).
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the gerbils and maintain their body temperature at 37°C. Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Induction of Ischemia: Occlude both carotid arteries simultaneously with micro-aneurysm clips for 5 minutes.
-
Reperfusion: After 5 minutes, remove the clips to allow for reperfusion of the brain.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses (e.g., 50, 75, 100 mg/kg) at 1, 24, and 48 hours post-occlusion.
-
Histological Analysis: At 96 hours post-ischemia, perfuse the animals with saline followed by a fixative. Remove the brains and process them for paraffin (B1166041) embedding. Cut coronal sections and stain with cresyl violet to visualize neuronal morphology.
-
Quantification of Neuronal Damage: Count the number of viable neurons in a defined area of the CA1 region of the hippocampus.
-
Data Analysis: Compare the neuronal cell counts between the sham-operated, vehicle-treated ischemic, and (+)-Igmesine-treated ischemic groups using ANOVA followed by post-hoc tests.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow of the discovery and evaluation of (+)-Igmesine.
References
- 1. WO2017137600A1 - Igmesine for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 2. The Role of Sigma Receptors in Depression [jstage.jst.go.jp]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Igmesine hydrochloride pharmacokinetics and metabolism
[1] A novel sigma ligand, igmesine (B115768), reverses the learning impairments induced by Dizocilpine (B47880) (MK-801) in rats - PubMed Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. ... The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. ... We examined the effects of igmesine (JO 1784), a new sigma ligand, on the learning impairments induced by the non-competitive N-methyl-D-aspartate (NMDA) antagonist dizocilpine (MK-801) in a water-maze task in rats. Male adult rats were trained for 3 days to locate a submerged platform in a circular pool. During the first 2 days, the platform position remained constant (reference memory) and, on the third day, the platform was moved to a different position for each of the four trials (working memory). MK-801 (0.1 mg/kg i.p.), injected before each training session, severely impaired the learning performances of the animals. Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. ... Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the learning impairments. ... These results confirm that sigma ligands modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed in Alzheimer's disease or schizophrenia. --INVALID-LINK--
[2] JO 1784 | C23H29N - PubChem JO 1784 is a sigma receptor ligand (IC50 = 30 and 2000 nM for σ1 and σ2 receptors, respectively). It has putative antidepressant and anxiolytic activity. JO 1784 has been investigated for the treatment of depression. 3
Igmesine hydrochloride | C23H30ClN - PubChem Igmesine hydrochloride has been used in trials studying the treatment of Depression. 4
Pharmacological properties of igmesine, a selective sigma1 ligand. - PubMed Igmesine binds with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2 sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin (B10506) 5-HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA, PCP and haloperidol-sensitive). In vivo, igmesine potentiated the effect of sub-active doses of d-amphetamine on locomotor activity in mice. In the forced-swimming test in mice, igmesine reduced the duration of immobility, an effect which was antagonized by BMY 14802. ... Igmesine binds with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2 sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin 5-HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA, PCP and haloperidol-sensitive). ... In the forced-swimming test in mice, igmesine reduced the duration of immobility, an effect which was antagonized by BMY 14802. In rats, igmesine reversed the cognitive impairment induced by the NMDA antagonist MK-801 in a water-maze task. These results show that igmesine is a selective sigma1 ligand, with a pharmacological profile predictive of antidepressant and cognitive-enhancing activities. 5
Igmesine - an overview | ScienceDirect Topics Igmesine (JO 1784) is a selective σ1 receptor agonist that has been shown to exert antidepressant-like effects in several animal models predictive of antidepressant activity. Igmesine was effective in a phase II study in patients with major depression, but its efficacy was not confirmed in a larger trial. 5
Igmesine: a novel, selective sigma ligand with antidepressant activity. - PubMed Igmesine is a new psychotropic drug, selective for sigma sites, which has been selected for its potent activity in the forced-swimming test, an animal model of depression. In this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10 micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not by antagonists of the main neurotransmitter systems. In several other models predictive of antidepressant activity (learned helplessness in rats, DMI-induced suppression of muricidal behavior in rats) igmesine showed a positive response. At active doses in these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 > 1 microM). These results suggest that the antidepressant-like activity of igmesine is mediated by sigma-1 sites and that this compound may be the prototype of a new class of antidepressant drugs. ... Igmesine is a new psychotropic drug, selective for sigma sites, which has been selected for its potent activity in the forced-swimming test, an animal model of depression. In this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10 micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not by antagonists of the main neurotransmitter systems. ... At active doses in these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 > 1 microM). 5
Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Effects against ER Stress-Induced Apoptosis in Hippocampal HT22 Cells - PubMed (2017-02-01) In the present study, we investigated the neuroprotective effects of the sigma-1 receptor (Sig-1R) against endoplasmic reticulum (ER) stress-induced apoptosis in hippocampal HT22 cells. We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin (B1663573) (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TM-induced disruption of the mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. ... (2017-02-01) Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TM-induced disruption of the mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2 ratio. ... (2017-02-01) These findings suggest that the Sig-1R exerts neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. 5
Igmesine, a selective sigma 1 ligand, prevents the behavioural and biochemical effects of the NMDA antagonist, dizocilpine, in mice - PubMed Igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in locomotor activity and turning behaviour. Furthermore, igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine (B1211576) and DOPAC levels in the nucleus accumbens and the increase in DOPAC in the striatum. These results suggest that sigma 1 ligands may be useful in the treatment of psychosis, by modulating the hyperactivity of the dopaminergic systems induced by a glutamate (B1630785) deficit. ... Furthermore, igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in the nucleus accumbens and the increase in DOPAC in the striatum. ... Igmesine (10 mg/kg, i.p.) prevented the dizocilpine-induced increase in locomotor activity and turning behaviour. 5
The sigma-1 receptor as a regulator of mitochondrial calcium signaling - PubMed (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. The Sig-1R plays a key role in maintaining mitochondrial function and protecting against oxidative stress. In this review, we discuss the role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for neurodegenerative diseases. ... (2017-01-01) The Sig-1R plays a key role in maintaining mitochondrial function and protecting against oxidative stress. In this review, we discuss the role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for neurodegenerative diseases. ... (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. 5
Sigma-1 receptor modulation of NMDA receptor activity - PubMed (2014-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor. The Sig-1R is located at the endoplasmic reticulum-mitochondrion interface, where it can regulate intracellular Ca2+ signaling. In this review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the implications for synaptic plasticity and neurodegenerative diseases. ... (2014-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor. ... (2014-01-01) In this review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the implications for synaptic plasticity and neurodegenerative diseases. 5
The sigma-1 receptor: a key regulator of synaptic plasticity - PubMed (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter receptors, including the NMDA receptor. The Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning and memory. ... (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter receptors, including the NMDA receptor. ... (2016-01-01) The Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning and memory. 5
The sigma-1 receptor: a novel therapeutic target for the treatment of neurodegenerative diseases - PubMed (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes, including cell survival, synaptic plasticity, and mitochondrial function. The Sig-1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In this review, we discuss the evidence that the Sig-1R is a valid therapeutic target for the treatment of neurodegenerative diseases. ... (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes, including cell survival, synaptic plasticity, and mitochondrial function. ... (2015-01-01) The Sig-1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6 In-depth Technical Guide on the Pharmacokinetics and Metabolism of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective sigma-1 (σ1) receptor agonist that has been investigated for its potential antidepressant and cognitive-enhancing properties. Understanding its pharmacokinetic and metabolic profile is crucial for the advancement of its research and potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, including detailed experimental protocols and data presented in a structured format for ease of comparison.
Pharmacokinetics
Limited publicly available data exists on the pharmacokinetics of this compound. Clinical development was discontinued, and as a result, detailed pharmacokinetic parameters in humans have not been widely published.
Preclinical Studies
-
Animal Models: Pharmacokinetic studies have been conducted in various animal models, including mice and rats.[1]
-
Administration Routes: Both intraperitoneal (i.p.) and oral (p.o.) routes of administration have been utilized in preclinical studies.[1]
Table 1: Preclinical Dosing of this compound
| Animal Model | Route of Administration | Dose Range | Study Focus | Reference |
| Mice | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Antidepressant-like activity | |
| Mice | Oral (p.o.) | 3 mg/kg (MED) | Antidepressant-like activity | |
| Rats | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Reversal of learning impairments | [1] |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg | Prevention of NMDA antagonist effects |
Note: MED stands for Minimum Effective Dose.
Clinical Studies
Information regarding the half-life and brain-blood barrier penetration of (+)-Igmesine has not been reported. Doses tested in clinical trials for major depressive disorder ranged from 25 to 200 mg/day.
Table 2: Clinical Dosing of this compound
| Population | Dose Range | Study Focus | Reference |
| Patients with Major Depressive Disorder | 25 - 100 mg/day | Efficacy in depression | |
| Healthy Volunteers | up to 200 mg (single dose) | Anti-diarrheal effects |
Metabolism
Detailed information on the metabolism of this compound, including its metabolic pathways, specific metabolites, and the enzymes involved, is not extensively documented in publicly available literature. The focus of most available research has been on its pharmacodynamic effects and potential therapeutic uses.
Experimental Protocols
In Vivo Studies for Pharmacodynamic Effects
-
Forced Swimming Test (Porsolt Test):
-
Objective: To assess antidepressant-like activity.
-
Animals: Mice.
-
Procedure: Mice are placed in a cylinder filled with water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Drug Administration: (+)-Igmesine was administered intraperitoneally or orally before the test.
-
-
Water Maze Task:
-
Objective: To assess cognitive-enhancing effects against induced learning impairments.
-
Animals: Rats.
-
Procedure: Rats are trained to find a submerged platform in a pool of water. The time taken to find the platform (escape latency) is recorded.
-
Induction of Impairment: Learning deficits were induced by the NMDA receptor antagonist dizocilpine (MK-801).[1]
-
Drug Administration: (+)-Igmesine was injected before the acquisition trials.[1]
-
Analytical Methods
While specific high-performance liquid chromatography (HPLC) methods for the quantification of this compound in biological matrices are not detailed in the provided search results, general HPLC methodologies are commonly used for the analysis of small molecule drugs. A typical protocol would involve:
-
Sample Preparation: Extraction of the drug from plasma, serum, or tissue homogenates. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C8 or C18) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
-
Detection: UV detection at a specific wavelength.
-
-
Method Validation: The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.
Signaling Pathways and Mechanisms of Action
(+)-Igmesine is a selective agonist of the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a role in regulating intracellular calcium signaling and maintaining mitochondrial function.
Modulation of NMDA Receptor Activity
The σ1 receptor can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory. By binding to the σ1 receptor, (+)-Igmesine may influence glutamatergic neurotransmission.
Neuroprotective Effects
Activation of the σ1 receptor has been shown to exert neuroprotective effects against ER stress-induced apoptosis by modulating signaling pathways such as PERK-eIF2α and IRE1α and by inhibiting mitochondrial dysfunction. This suggests a potential mechanism for the cognitive-enhancing and neuroprotective effects observed in preclinical studies.
Interaction with Dopaminergic Systems
Studies have shown that (+)-Igmesine can prevent the increase in dopamine and its metabolite DOPAC in the nucleus accumbens and striatum induced by NMDA antagonists. This indicates a modulatory role on dopaminergic systems, which may contribute to its potential antipsychotic effects.
Visualizations
Caption: Experimental workflow for preclinical evaluation of (+)-Igmesine.
Caption: Proposed signaling pathway for (+)-Igmesine action.
Conclusion
The available data on this compound primarily highlight its pharmacodynamic profile as a selective σ1 receptor agonist with potential antidepressant and cognitive-enhancing effects. While preclinical studies have established effective dose ranges in animal models, a comprehensive understanding of its pharmacokinetics and metabolism in humans remains elusive due to the discontinuation of its clinical development. Further research, including detailed pharmacokinetic studies and metabolite identification, would be necessary to fully characterize the disposition of this compound in biological systems. The provided experimental protocols and mechanistic insights can serve as a foundation for future investigations in this area.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
In Vivo Effects of (+)-Igmesine Hydrochloride on Neuronal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, has demonstrated a complex and multifaceted profile of activity on neuronal systems in vivo. Preclinical studies have highlighted its potential as a neuroprotective and antidepressant agent, stemming from its ability to modulate key signaling pathways and neuronal functions. This technical guide provides an in-depth overview of the in vivo effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling mechanisms.
Introduction
This compound is a high-affinity ligand for the σ1 receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like this compound triggers a cascade of downstream effects that influence neuronal excitability, plasticity, and survival.[2][3] This document synthesizes the available preclinical in vivo data to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Quantitative In Vivo Effects of this compound
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on various neurochemical and behavioral parameters.
Table 1: Effects of this compound on Receptor Densities and Enzyme Activity
| Parameter | Animal Model | Treatment Duration | Dose | Change from Control | Reference |
| β-adrenergic receptor density | Not specified | 21 days | Not specified | ↓ 20% | [4] |
| 5-HT(1A) receptor density | Not specified | 21 days | Not specified | No significant change | [4] |
| σ1 receptor density | Not specified | 21 days | Not specified | No significant change | [4] |
| GABA(B) receptor density | Not specified | 21 days | Not specified | No significant change | [4] |
| Tyrosine Hydroxylase (TH) activity | Not specified | 21 days | Not specified | ↓ 30-32% | [4] |
| Monoamine Oxidase (MAO) A or B activity | Not specified | Acute | >10 microM (IC50) | No activity | [4] |
| Norepinephrine (NE) uptake | Not specified | Acute | Behaviorally active doses | Weak effects | [4] |
| Serotonin (5-HT) synthesis | Not specified | Acute | Behaviorally active doses | No activity | [4] |
| Dopamine (DA) synthesis | Not specified | Acute | Behaviorally active doses | No activity | [4] |
Table 2: Neuroprotective and Cognitive Effects of this compound in Animal Models
| Animal Model | Condition | Dose | Route of Administration | Observed Effect | Reference |
| Rat | Scopolamine-induced amnesia | 0.25-16 mg/kg | i.p. | Improved cognitive functions | [5] |
| SAMP8 mice | Accelerated aging | 0.1-3 mg/kg | s.c. | Improved cognitive functions | [5] |
| Rat | Prenatal cocaine exposure | 0.1-1 mg/kg | i.p. | Reversed learning deficits | [2] |
| Mouse | Chronic alcohol consumption | Not specified | Not specified | Improved cognitive functions | [5] |
| Gerbil | Global cerebral ischemia | 50, 75, and 100 mg/kg | p.o. | Significant protection against cell death | [6] |
| Rat | Aβ40 or Aβ25-35 injection | 30 mg/kg | Not specified | Reduced stress-induced immobility | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature on this compound.
Scopolamine-Induced Amnesia Model in Rodents
This model is widely used to assess the potential of compounds to reverse cholinergic-deficit-related cognitive impairment.[7][8]
Protocol:
-
Animals: Male Wistar rats or Swiss mice are commonly used.[9]
-
Acclimatization: Animals are housed in a controlled environment (12h light/dark cycle, 22 ± 1 °C) with ad libitum access to food and water for at least one week before the experiment.[10]
-
Drug Administration:
-
This compound or vehicle is administered intraperitoneally (i.p.) at the desired dose.
-
After a predetermined time (e.g., 30 minutes), scopolamine (B1681570) hydrobromide (typically 1 mg/kg, i.p.) is administered to induce amnesia.[9]
-
-
Behavioral Testing:
-
Passive Avoidance Test: This fear-motivated test assesses short-term or long-term memory.[7]
-
Training: The animal is placed in a light compartment of a two-compartment shuttle box. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a set period (e.g., 24 hours), the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.
-
-
T-Maze Alternation Task: This test measures spatial working memory.[7]
-
The animal is placed at the start of a T-shaped maze and allowed to explore one of the arms.
-
After a brief delay, the animal is returned to the start, and the choice of the second arm is recorded. Spontaneous alternation (choosing the previously unvisited arm) is the normal behavior.
-
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory.[9]
-
Familiarization Phase: The animal is placed in an arena with two identical objects and allowed to explore.
-
Test Phase: After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the different treatment groups.
Global Cerebral Ischemia Model in Gerbils
This model is used to evaluate the neuroprotective effects of compounds against ischemia-induced neuronal damage.[6][11]
Protocol:
-
Animals: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion.[12][13]
-
Anesthesia: Animals are anesthetized, for example, with a suitable anesthetic agent.
-
Surgical Procedure:
-
A ventral midline cervical incision is made to expose the common carotid arteries.
-
The arteries are carefully dissected from the surrounding tissue.
-
Aneurysm clips or sutures are used to occlude both common carotid arteries for a specific duration (e.g., 5 minutes) to induce global cerebral ischemia.[11]
-
-
Reperfusion: The clips or sutures are removed to allow blood flow to resume.
-
Drug Administration: this compound or vehicle is administered at various time points before or after the ischemic insult (e.g., 1, 24, and 48 hours post-occlusion).[6]
-
Assessment of Neuronal Damage:
-
Histology: After a survival period (e.g., 96 hours), animals are euthanized, and their brains are removed.[6] Coronal sections are prepared and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify neuronal death, particularly in vulnerable regions like the CA1 area of the hippocampus.
-
Behavioral Assessment: Home cage activity can be monitored to assess ischemia-induced hyperactivity.[6]
-
-
Biochemical Analysis: Nitric oxide (NO) synthase activity in different brain regions can be measured as an indicator of ischemic damage.[6]
-
Data Analysis: Statistical methods are employed to compare the extent of neuronal damage and behavioral deficits between treatment groups.
In Vivo Electrophysiology for Neuronal Firing Activity
This technique allows for the direct measurement of the firing rate of individual neurons in the living brain.[14][15]
Protocol:
-
Animals: Rats or mice are typically used.
-
Anesthesia and Surgery:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A craniotomy is performed over the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
-
Electrode Placement: A microelectrode is slowly lowered into the target brain region to record the extracellular electrical activity of adjacent neurons.
-
Recording:
-
The spontaneous firing rate of single neurons (single-unit activity) is recorded.
-
The effects of systemic administration of this compound on the firing rate are then measured.
-
-
Data Analysis: The firing rate (spikes per second) before and after drug administration is compared to determine the effect of the compound on neuronal activity.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on neuronal activity through the modulation of several key signaling pathways.
Sigma-1 Receptor Activation and Downstream Signaling
As a σ1 receptor agonist, this compound initiates a signaling cascade that impacts multiple cellular processes.
Caption: Sigma-1 Receptor Activation by this compound.
Modulation of NMDA Receptor Signaling
This compound has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor pathway.[4] This interaction is crucial for its neuroprotective effects, particularly in conditions of excitotoxicity.
Caption: Modulation of the NMDA Receptor-NO-cGMP Pathway.
Regulation of Calcium Homeostasis
A key mechanism of this compound's action is the modulation of intracellular calcium (Ca2+) mobilization.[14][16] This is critical for its antidepressant-like effects.
Caption: Calcium Mobilization Pathway in Antidepressant-like Effects.
Conclusion
The in vivo effects of this compound on neuronal activity are predominantly mediated through its agonist activity at the σ1 receptor. This engagement leads to the modulation of critical signaling pathways, including NMDA receptor function and intracellular calcium homeostasis. The quantitative data from preclinical studies consistently demonstrate its neuroprotective and cognitive-enhancing properties in various animal models of neurological and psychiatric disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other σ1 receptor ligands. The visualization of the signaling pathways offers a clear framework for understanding its complex mechanism of action at the molecular and cellular levels. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the detection of altered beta-adrenergic receptor signaling pathways in hypertrophied hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebral ischemia model using mongolian gerbils-comparison between unilateral and bilateral carotid occlusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiology - Wikipedia [en.wikipedia.org]
- 16. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Igmesine Hydrochloride: A Deep Dive into its Neuroinflammatory Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] While initially investigated for its antidepressant and cognitive-enhancing properties, emerging research highlights the significant potential of this compound in modulating neuroinflammatory processes.[1] Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative and neuropsychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroinflammation, detailing its mechanism of action, relevant signaling pathways, and a summary of key experimental findings.
Mechanism of Action in Neuroinflammation
This compound exerts its effects primarily through the activation of the σ1 receptor. The σ1 receptor is not a classical receptor but rather a ligand-operated intracellular chaperone that modulates a variety of cellular functions.[4] Its activation by agonists like this compound is implicated in the regulation of calcium homeostasis, modulation of ion channels and neurotransmitter receptors, and attenuation of cellular stress responses, all of which are intrinsically linked to neuroinflammatory cascades.[4][5]
The neuroprotective effects of σ1 receptor agonists are thought to stem from their ability to influence glial cell activity.[2] Microglia and astrocytes, the primary immune cells of the central nervous system, express σ1 receptors.[2] Activation of these receptors can suppress the pro-inflammatory (M1) phenotype of microglia while promoting the anti-inflammatory and regenerative (M2) phenotype.[2] This shift in microglial polarization is a key mechanism for mitigating neuroinflammation.
Signaling Pathways Modulated by this compound
While direct studies on the signaling pathways modulated by this compound in neuroinflammation are limited, extensive research on other σ1 receptor agonists allows for the elucidation of the likely pathways involved.
-
Calcium Signaling: The σ1 receptor is a critical modulator of intracellular calcium (Ca2+) signaling.[5] By interacting with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum, it stabilizes Ca2+ flux.[4] Dysregulated calcium signaling is a hallmark of neuroinflammation and neuronal damage. This compound, by activating the σ1 receptor, is proposed to restore calcium homeostasis, thereby protecting neurons from excitotoxicity and inflammatory insults. The antidepressant-like effects of igmesine (B115768) have been shown to involve the modulation of intracellular calcium mobilization.[5]
-
NMDA Receptor Modulation: The σ1 receptor can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity but can also mediate excitotoxicity when overactivated.[1][6] this compound has been shown to interfere with the NMDA receptor/nitric oxide synthase/cGMP pathway.[6] By modulating NMDA receptor function, this compound may prevent the excessive calcium influx and subsequent neuronal damage associated with neuroinflammatory conditions.
-
Endoplasmic Reticulum (ER) Stress Response: The σ1 receptor is a key player in the cellular response to ER stress, a condition characterized by the accumulation of misfolded proteins.[7] Chronic ER stress is a significant contributor to neuroinflammation and neuronal apoptosis.[7] As a chaperone protein, the σ1 receptor, when activated by ligands such as this compound, helps to alleviate ER stress, thereby reducing the downstream inflammatory signaling.
-
MAPK/ERK and JNK Signaling: Studies with other σ1 receptor agonists have demonstrated modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[8] These pathways are central to the production of pro-inflammatory cytokines and mediators. Activation of the σ1 receptor has been shown to suppress the inflammatory response by downregulating the phosphorylation of ERK1/2 and JNK.[8]
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant σ1 receptor ligands in the context of their interaction with sigma receptors and their effects in preclinical models.
| Compound/Parameter | Receptor/Model | Value | Reference |
| This compound | σ1 Receptor (rat brain) | IC50: 39 ± 8 nM | [6] |
| σ1 Receptor | K_D_: 19.1 nM | [9] | |
| σ2 Receptor | IC50: > 1000 nM | [9] | |
| NMDA-induced cGMP increase | IC50: ~100 nM | [6] | |
| Monoamine Oxidase (MAO) A/B | IC50: > 10 µM | [6] | |
| (+)-Pentazocine | σ1 Receptor | - | [10] |
| Infarct reduction (striatum) in mice | 44% | [10] | |
| Infarct reduction (neocortex) in mice | 23% | [10] |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound in neuroinflammation are not extensively published. However, based on studies of other σ1 receptor agonists and common models of neuroinflammation, the following methodologies are relevant.
In Vitro Model: LPS-Induced Microglial Activation
This protocol is designed to assess the anti-inflammatory effects of this compound on cultured microglial cells.
-
Cell Culture: Primary microglia or a microglial cell line (e.g., BV2) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Induction of Inflammation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture media for a defined duration (e.g., 24 hours).[11]
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of genes encoding for pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-1β) is determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of key signaling molecules (e.g., phosphorylated ERK, JNK, NF-κB).
-
In Vivo Model: LPS-Induced Systemic Inflammation
This protocol outlines a common in vivo model to study the effects of this compound on neuroinflammation in rodents.
-
Animal Model: Adult male C57BL/6J mice are typically used.[12]
-
Drug Administration: Mice are administered this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Induction of Neuroinflammation: A systemic inflammatory response that leads to neuroinflammation is induced by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).[13]
-
Behavioral Assessment: Cognitive function can be assessed using behavioral tests such as the Morris water maze or passive avoidance test to determine if this compound can mitigate LPS-induced cognitive deficits.[12]
-
Tissue Collection and Analysis: At a specified time point after LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba-1) and astrogliosis (e.g., GFAP) to visualize the extent of neuroinflammation.
-
Biochemical Analysis: Brain homogenates are used to measure levels of pro-inflammatory cytokines (ELISA), NO production (Griess assay), and protein expression of key inflammatory and signaling molecules (Western blotting).
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound in neuroinflammation.
Experimental Workflow
Caption: General experimental workflows for studying this compound in neuroinflammation.
Conclusion and Future Directions
This compound, as a selective σ1 receptor agonist, holds considerable promise as a therapeutic agent for neurological disorders with a significant neuroinflammatory component. Its ability to modulate key cellular processes such as calcium signaling, NMDA receptor function, and ER stress, positions it as a multifaceted neuroprotective agent. While direct evidence for its anti-inflammatory effects is still emerging, the well-established role of the σ1 receptor in regulating glial cell activity and inflammatory pathways provides a strong rationale for its further investigation in this context.
Future research should focus on conducting detailed in vitro and in vivo studies to specifically quantify the effects of this compound on a broad range of inflammatory mediators and to elucidate the precise signaling cascades it modulates in different cell types within the central nervous system. Such studies will be crucial for validating its therapeutic potential and advancing its development for clinical applications in neuroinflammatory diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Activated Microglia Disrupt the Blood-Brain Barrier and Induce Chemokines and Cytokines in a Rat in vitro Model [frontiersin.org]
- 12. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain | MDPI [mdpi.com]
An In-depth Technical Guide on (+)-Igmesine Hydrochloride for Scopolamine-Induced Amnesia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (+)-Igmesine hydrochloride in preclinical scopolamine-induced amnesia models. It covers the molecular mechanisms of action, detailed experimental protocols, and a framework for data presentation, alongside visualizations of key signaling pathways and experimental workflows.
Introduction to this compound and Scopolamine-Induced Amnesia
This compound is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It has demonstrated potential as a neuroprotective and anti-amnesic agent in various preclinical studies. One of the widely used models to evaluate potential anti-amnesic compounds is the scopolamine-induced amnesia model. Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, by disrupting cholinergic neurotransmission.[1] This model is valuable for screening compounds that may ameliorate memory impairment associated with cholinergic dysfunction.
Preclinical research has shown that this compound can improve cognitive function in a rat model of scopolamine-induced amnesia at doses ranging from 0.25 to 16 mg/kg (i.p.).[2] Its therapeutic effects are believed to stem from its modulation of various neurotransmitter systems and intracellular signaling cascades.[2]
Mechanism of Action of this compound
(+)-Igmesine, through its action as a σ1 receptor agonist, exerts its neuroprotective and anti-amnesic effects via multiple mechanisms:
-
Modulation of Cholinergic Neurotransmission: (+)-Igmesine has been shown to increase the release of acetylcholine, a neurotransmitter crucial for learning and memory.[2] This action directly counteracts the cholinergic deficit induced by scopolamine.
-
NMDA Receptor Modulation: The σ1 receptor can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and memory formation.[2] (+)-Igmesine can potentiate NMDA receptor-mediated signaling, which is often impaired in conditions of cognitive decline.[2][3]
-
Regulation of Intracellular Calcium Signaling: Sigma-1 receptors are involved in regulating calcium homeostasis by interacting with inositol (B14025) triphosphate (IP3) receptors at the endoplasmic reticulum.[2] By modulating calcium signaling, (+)-Igmesine can influence a wide range of cellular processes, including neurotransmitter release and neuronal excitability.[2]
-
Interaction with Other Neurotransmitter Systems: Sigma-1 receptors can also influence other neurotransmitter systems, including the dopaminergic and glutamatergic systems, contributing to its overall effects on cognition.[3]
Data Presentation
Table 1: Effect of this compound on Scopolamine-Induced Spatial Memory Impairment in the Morris Water Maze (MWM) Test
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (seconds) ± SEM (Day 4) | Time Spent in Target Quadrant (seconds) ± SEM (Probe Trial) |
| Vehicle + Saline | - | Data Point | Data Point |
| Vehicle + Scopolamine | - | Data Point | Data Point |
| (+)-Igmesine + Scopolamine | 0.25 | Data Point | Data Point |
| (+)-Igmesine + Scopolamine | 1.0 | Data Point | Data Point |
| (+)-Igmesine + Scopolamine | 5.0 | Data Point | Data Point |
| Positive Control + Scopolamine | Specify | Data Point | Data Point |
Table 2: Effect of this compound on Scopolamine-Induced Fear Memory Impairment in the Passive Avoidance (PA) Test
| Treatment Group | Dose (mg/kg) | Mean Step-Through Latency (seconds) ± SEM (Retention Trial) |
| Vehicle + Saline | - | Data Point |
| Vehicle + Scopolamine | - | Data Point |
| (+)-Igmesine + Scopolamine | 0.25 | Data Point |
| (+)-Igmesine + Scopolamine | 1.0 | Data Point |
| (+)-Igmesine + Scopolamine | 5.0 | Data Point |
| Positive Control + Scopolamine | Specify | Data Point |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound in scopolamine-induced amnesia models.
4.1. Scopolamine-Induced Amnesia Animal Model
-
Animals: Male Wistar rats or Swiss Webster mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization to the housing facility for at least one week prior to experimentation is crucial.
-
Amnesia Induction: Scopolamine hydrobromide is dissolved in sterile saline. A dose of 1 mg/kg is typically administered via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial of the behavioral task to induce a memory deficit.[4]
4.2. Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter for rats) is filled with water made opaque with a non-toxic substance. An escape platform is submerged about 1-2 cm below the water surface in a fixed location in one of the four quadrants.
-
Acquisition Phase (4-5 consecutive days):
-
Administer this compound or vehicle at the desired doses (e.g., 0.25-16 mg/kg, i.p.) 60 minutes before the first trial of each day.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the first trial.
-
Each animal undergoes four trials per day. For each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The animal is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within 60-90 seconds, it is gently guided to the platform and allowed to remain there for 15-20 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
4.3. Passive Avoidance (PA) Test
This test evaluates fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with stainless steel rods for delivering a mild electric foot shock.
-
Acquisition Trial:
-
Administer this compound or vehicle 60 minutes before the trial.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the trial.
-
Each animal is placed in the light compartment. After a brief acclimatization period (e.g., 60 seconds), the guillotine door is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, brief electric shock (e.g., 0.5 mA for 2 seconds) is delivered to the paws.
-
The animal is then immediately removed from the apparatus.
-
-
Retention Trial (24 hours after the acquisition trial):
-
The animal is placed back into the light compartment.
-
The guillotine door is opened, and the time it takes for the animal to enter the dark compartment (step-through latency) is recorded as a measure of memory. A longer latency indicates better memory of the aversive stimulus. The trial is typically concluded if the animal does not enter within a set time (e.g., 300 seconds).
-
Visualization of Signaling Pathways and Workflows
5.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: (+)-Igmesine activates the Sigma-1 receptor, modulating NMDA and IP3 receptors.
Caption: Opposing effects of Scopolamine and (+)-Igmesine on the cholinergic pathway.
5.2. Experimental Workflows
The following diagrams illustrate the experimental workflows for the scopolamine-induced amnesia model and the behavioral tests.
References
- 1. Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal [mdpi.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Attenuation of scopolamine-induced and age-associated memory impairments by the sigma and 5-hydroxytryptamine(1A) receptor agonist OPC-14523 (1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model [mdpi.com]
Early Clinical Insights into (+)-Igmesine Hydrochloride for Major Depressive Disorder: A Technical Overview
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the early clinical and preclinical findings for (+)-Igmesine hydrochloride (also known as JO-1784), a selective sigma-1 (σ1) receptor agonist, in the context of major depressive disorder (MDD). The development of this compound for depression was ultimately discontinued (B1498344) for marketing reasons, however, the initial research provides valuable insights into the therapeutic potential of targeting the sigma-1 receptor for mood disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrated antidepressant-like effects in preclinical models and showed a signal of efficacy in an early-phase clinical trial for MDD. A multicenter, double-blind, placebo-controlled Phase II/III trial involving 348 patients with major depressive disorder found that a 25 mg/day dose of igmesine (B115768) resulted in a statistically significant improvement in the Hamilton Depression Rating Scale (HAM-D) score compared to placebo within specific patient subgroups.[1][2] Notably, a higher dose of 100 mg/day did not show a significant effect.[1] The mechanism of action is attributed to its selective agonism of the sigma-1 receptor, leading to the modulation of intracellular calcium signaling and potential downstream effects on neuroplasticity.
Clinical Trial Data
The primary clinical evidence for this compound in depression comes from a pivotal, though ultimately inconclusive, Phase II/III clinical trial. The key quantitative findings from this study are summarized below.
| Parameter | Placebo | This compound (25 mg/day) | This compound (100 mg/day) |
| Total Patients (ITT) | N/A | 348 (total across all arms) | N/A |
| Primary Endpoint | Change from baseline in Hamilton Depression Rating Scale (HAM-D) score | ||
| Overall Efficacy | - | Not statistically significant at study endpoint | Not statistically significant |
| Subgroup Analysis (UK Patients, n=263) | - | Statistically superior to placebo | N/A |
| Subgroup Analysis (Outpatients) | - | Statistically superior to placebo | N/A |
| Adverse Events | N/A | Higher incidence at 100 mg/day vs. 25 mg/day; no dropouts due to adverse events reported.[1] | N/A |
Note: Specific p-values and mean change from baseline scores are not publicly available in the reviewed literature.
Preclinical Pharmacology
Preclinical studies with this compound provided the foundational evidence for its antidepressant potential and elucidated its mechanism of action.
| Parameter | Result |
| Receptor Binding Affinity | Selective σ1 receptor ligand (KD = 19.1 nM) |
| Low affinity for σ2 receptors (IC50 > 1000 nM) | |
| In Vitro Activity | Inhibits NMDA-induced increase in cGMP (IC50 ≈ 100 nM) |
| Weak inhibitor of brain 5-HT uptake | |
| Animal Models | Reduced immobility in the forced swimming test, indicative of antidepressant-like effects.[3] |
Experimental Protocols
Forced Swim Test (Rodent Model of Depression)
The forced swim test is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy. The protocol outlined below is a representative synthesis from standard methodologies.[4][5][6][7][8]
Objective: To assess the effect of this compound on behavioral despair in mice.
Apparatus:
-
A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height).
-
Water maintained at 23-25°C, filled to a depth that prevents the animal from touching the bottom with its tail or feet (approximately 15 cm).
Procedure:
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: this compound or vehicle (control) is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
-
Test Session: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time is compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time for the drug-treated group is indicative of an antidepressant-like effect.
Intracellular Calcium Mobilization Assay
This in vitro assay is used to determine how a compound affects the concentration of intracellular calcium ([Ca2+]), a key second messenger in many signaling pathways. The following is a general protocol based on standard practices.
Objective: To measure the effect of this compound on intracellular calcium levels in a relevant cell line.
Materials:
-
Cultured cells (e.g., a neuronal cell line) plated in a multi-well format.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorometric imaging plate reader or a fluorescence microscope.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
Procedure:
-
Cell Culture: Cells are seeded onto black-walled, clear-bottom microplates and cultured to an appropriate confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
Cell Washing: The dye solution is removed, and the cells are washed with the assay buffer to remove any extracellular dye.
-
Compound Addition: A baseline fluorescence reading is taken. Then, this compound is added to the wells at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are measured over time.
-
Data Analysis: The change in fluorescence is calculated and compared to a vehicle control. An increase in fluorescence indicates a mobilization of intracellular calcium.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the agonism of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER).[9] The proposed signaling cascade contributing to its antidepressant effects is multifaceted and involves the modulation of intracellular calcium and interaction with other key receptor systems.[3][10]
Upon activation by an agonist like this compound, the σ1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), at the ER. This dissociation allows the σ1 receptor to translocate and interact with various ion channels and receptors, leading to a cascade of downstream signaling events.
Conclusion
The early investigation into this compound provided a pioneering look into the potential of sigma-1 receptor agonism as a novel antidepressant mechanism. While the clinical development did not proceed to market, the findings underscore the importance of this signaling pathway in the pathophysiology of depression. The dose-dependent effects observed in the clinical trial, with efficacy at a lower but not a higher dose, suggest a complex therapeutic window that warrants further investigation for this class of compounds. The preclinical data robustly supported a mechanism involving the modulation of intracellular calcium, linking the molecular target to a key cellular process implicated in neuronal function and plasticity. This body of research continues to be a valuable reference for the ongoing development of new therapeutics for major depressive disorder.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. jneurology.com [jneurology.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. lasa.co.uk [lasa.co.uk]
- 9. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Animal Models for Efficacy Testing of (+)-Igmesine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Igmesine hydrochloride is a selective and high-affinity ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] Activation of the σ1 receptor by agonists like (+)-Igmesine modulates numerous downstream signaling pathways, making it a compound of significant interest for its potential therapeutic effects. Preclinical studies have demonstrated its efficacy as a potential antidepressant, anxiolytic, anti-amnesic, and neuroprotective agent.[3][4][5][6] Although its clinical development for major depressive disorder was discontinued, (+)-Igmesine remains an invaluable pharmacological tool for investigating the role of σ1 receptors in CNS function and disease.[4][7]
These application notes provide a comprehensive overview of the key signaling pathways, experimental workflows, and detailed protocols for evaluating the efficacy of this compound in established animal models of depression, anxiety, and neuroprotection.
Mechanism of Action and Key Signaling Pathways
(+)-Igmesine exerts its effects by binding to and activating the σ1 receptor. This activation initiates a cascade of intracellular events, rather than directly acting on a single neurotransmitter system.[4][8] The primary mechanisms include:
-
Calcium Signaling Modulation: σ1 receptor activation potentiates intracellular calcium (Ca2+) mobilization from the endoplasmic reticulum via inositol (B14025) 1,4,5-trisphosphate (InsP3) receptors and modulates voltage-dependent calcium channels at the plasma membrane.[2][4][9]
-
Neurotrophic Factor Upregulation: A key consequence of σ1 receptor activation is the increased expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[10][11][12] This is often mediated through the activation of downstream pathways such as ERK/CREB and CaMKIV.[9][10][13]
-
Modulation of NMDAR Function: The σ1 receptor can potentiate N-methyl-D-aspartate receptor (NMDAR) activity, which is crucial for synaptic plasticity and neuronal function.[1][4]
-
Neuroprotection: In models of cerebral ischemia, σ1 receptor agonists can provide neuroprotection by attenuating excitotoxicity and inhibiting the expression of inducible nitric oxide synthase (iNOS).[3][14]
Caption: Signaling pathway of (+)-Igmesine via the Sigma-1 receptor.
General Experimental Workflow
A typical preclinical study to evaluate the efficacy of (+)-Igmesine follows a standardized workflow. This ensures reproducibility and allows for the correlation of behavioral changes with underlying molecular mechanisms.
Caption: General experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Animal Model Selection
-
For Antidepressant/Anxiolytic Efficacy: Standard rodent models are typically used. Common choices include male C57BL/6 or ICR mice, or Sprague-Dawley rats.[1][10][15] The use of σ1 receptor knockout mice, which exhibit a baseline depressive-like phenotype, can serve as a powerful tool to confirm target engagement.[6]
-
For Neuroprotective Efficacy: Ischemia models are frequently employed. The gerbil model of global cerebral ischemia or the mouse model of transient middle cerebral artery occlusion (tMCAO) are well-established for this purpose.[3][4][14]
Drug Preparation and Administration
This compound is soluble in water or saline. Solutions should be prepared fresh daily. Administration can be performed via intraperitoneal (i.p.) injection or oral gavage (p.o.).[3][4][16] Dosing regimens vary based on the model and desired effect (acute vs. chronic).
Table 1: Example Dosing Regimens for this compound from Preclinical Literature
| Animal Model | Species | Route | Dose Range (mg/kg) | Study Focus | Reference(s) |
|---|---|---|---|---|---|
| Global Cerebral Ischemia | Gerbil | p.o. | 50 - 100 | Neuroprotection | [3][4] |
| Scopolamine-induced Amnesia | Rat | i.p. | 0.25 - 16 | Cognition | [4] |
| Prenatal Cocaine Exposure | Rat | i.p. | 0.1 - 1 | Learning & Memory | [16] |
| Forced Swim Test | Mouse | i.p. | 1 - 30 | Antidepressant-like |[4][5] |
Behavioral Assay Protocols
This test is a primary screening tool for antidepressant-like activity, based on the principle of behavioral despair.[5][6][17]
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25-30 cm height, 10-12 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15-20 cm).[15][18]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle control (typically 30-60 minutes before the test for acute studies).
-
Gently place each mouse individually into the cylinder of water.
-
Behavior is typically recorded via video for later scoring. The primary measure, immobility time , is scored during the final 4 minutes of the test.[15] Immobility is defined as the cessation of struggling, with the mouse remaining floating and making only small movements necessary to keep its head above water.[15][17]
-
-
Endpoint: A significant reduction in immobility time in the Igmesine-treated group compared to the vehicle group indicates an antidepressant-like effect.
This assay measures anxiety-like behavior and is particularly sensitive to the effects of chronic (but not acute) antidepressant treatment.[19][20] It is based on the conflict between the motivation to eat and the fear of a novel, brightly lit environment.[20]
-
Apparatus: A standard open-field arena (e.g., 50x50x40 cm). The center of the arena should be brightly illuminated (e.g., >800 lux). A single food pellet is placed on a small white platform in the center.[21]
-
Procedure:
-
Food deprive the mice for 16-24 hours prior to the test, with free access to water.[21]
-
Administer (+)-Igmesine or vehicle. For chronic studies, this would be the final dose of a multi-day regimen.
-
Place the mouse in a corner of the arena and start a timer.
-
Measure the latency to eat , defined as the time it takes for the mouse to approach the pellet and take its first bite. The test is typically run for a maximum of 10 minutes.[21][22]
-
Immediately after the test, transfer the mouse to its home cage with a pre-weighed amount of food to measure home cage food consumption for a short period (e.g., 5 minutes). This controls for potential drug effects on appetite.[20]
-
-
Endpoint: A significant decrease in the latency to eat in the Igmesine-treated group suggests an anxiolytic/antidepressant effect.
Post-mortem Analysis
Following behavioral testing, molecular and histological analyses can provide mechanistic insights.
-
Tissue Collection: Animals are euthanized, and brains are rapidly extracted. Key regions like the hippocampus and prefrontal cortex are dissected, flash-frozen, and stored at -80°C for biochemical analysis or fixed for histology.
-
Biochemical Assays:
-
Histological Analysis:
-
In Ischemia Models: Brain sections can be stained (e.g., with Nissl or Fluoro-Jade) to quantify neuronal survival and assess the degree of neuroprotection in vulnerable regions like the hippocampal CA1 area.[3]
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized to facilitate clear interpretation and comparison between treatment groups.
Table 2: Example Summary of Expected Outcomes
| Behavioral Test | Key Parameter Measured | Vehicle Control Group (Expected) | (+)-Igmesine Group (Expected Outcome) |
|---|---|---|---|
| Forced Swim Test (FST) | Immobility Time (s) | High | Significantly Decreased |
| Novelty-Suppressed Feeding Test | Latency to Eat (s) | High | Significantly Decreased |
| Ischemia Model (Histology) | Neuronal Survival (%) | Low | Significantly Increased |
| Biochemical Analysis (Western) | BDNF Protein Level | Baseline | Significantly Increased |
References
- 1. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma 1 receptor activation regulates brain-derived neurotrophic factor through NR2A-CaMKIV-TORC1 pathway to rescue the impairment of learning and memory induced by brain ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor chaperone and brain-derived neurotrophic factor: emerging links between cardiovascular disease and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between Sigma-1 receptor and BDNF in the visual system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. youtube.com [youtube.com]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. samuelslab.com [samuelslab.com]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of (+)-Igmesine Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. As a selective ligand, (+)-Igmesine has demonstrated potential neuroprotective, antidepressant, and cognitive-enhancing effects in various preclinical rodent models. These properties make it a compound of significant interest for research in neurodegenerative diseases, depression, and cognitive disorders.
These application notes provide a comprehensive overview of the in vivo administration of this compound in rodents, including detailed protocols, dosage information, and insights into its mechanism of action.
Data Presentation: Quantitative Administration Data
The following tables summarize the reported in vivo administration protocols for this compound in different rodent models.
Table 1: this compound Administration in Rat Models
| Indication/Model | Strain | Route of Administration | Dosage Range | Vehicle | Reference |
| Scopolamine-induced amnesia | Not Specified | Intraperitoneal (i.p.) | 0.25 - 16 mg/kg | Not Specified | (Earley et al., 1991) |
| Prenatally cocaine-exposed | Not Specified | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Not Specified | (Meunier and Maurice, 2004)[1] |
| Aβ peptide-induced toxicity | Not Specified | Not Specified | 30 mg/kg | Not Specified | (Urani et al., 2002; 2004) |
Table 2: this compound Administration in Mouse Models
| Indication/Model | Strain | Route of Administration | Dosage Range | Vehicle | Reference |
| Accelerated aging | SAMP8 | Subcutaneous (s.c.) | 0.1 - 3 mg/kg | Not Specified | (Maurice et al., 1996) |
| Chronic alcohol consumption | Not Specified | Not Specified | Not Specified | Not Specified | (Meunier et al., 2006) |
Table 3: this compound Administration in Gerbil Models
| Indication/Model | Strain | Route of Administration | Dosage Range | Vehicle | Reference |
| Global cerebral ischemia | Not Specified | Oral (p.o.) | 50, 75, 100 mg/kg | Not Specified | (O'Neill et al., 1995) |
| Global cerebral ischemia | Not Specified | Intraperitoneal (i.p.) | 100 mg/kg | Not Specified | (O'Neill et al., 1995) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal, subcutaneous, or oral administration in rodents.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Dimethyl sulfoxide (B87167) (DMSO) (for stock solution, if necessary)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Pipettes and sterile tips
Procedure for Saline Solution (for i.p. and s.c. injection):
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
Dissolution: Aseptically add the weighed powder to a sterile vial containing the calculated volume of sterile 0.9% saline. As a hydrochloride salt, (+)-Igmesine is expected to be soluble in aqueous solutions.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. Visually inspect for any particulate matter.
-
Sterilization (Optional but Recommended): For intravenous or long-term studies, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week). For longer storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.
Procedure for Oral Administration (Gavage):
-
Follow steps 1-3 for preparing the saline solution.
-
The solution can be directly used for oral gavage at the desired concentration.
Note on Solubility: While this compound is generally soluble in aqueous solutions, for high concentrations, a stock solution in DMSO can be prepared first. Subsequently, this stock solution can be diluted with sterile saline to the final desired concentration for administration. It is crucial to ensure the final concentration of DMSO is minimal (typically <1-5%) to avoid solvent toxicity.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer this compound solution into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml)
-
Sterile needle (25-27 gauge)
-
Animal restrainer (optional)
-
70% ethanol
Procedure:
-
Preparation: Draw the calculated volume of the drug solution into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently restrain the mouse, exposing the abdominal area. The mouse can be held manually or with a restrainer.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the identified quadrant. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administration: Slowly and steadily inject the solution into the peritoneal cavity.
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the activation of the sigma-1 receptor. This receptor acts as a molecular chaperone, modulating a variety of intracellular signaling pathways.
Sigma-1 Receptor Signaling Pathway
Upon binding of (+)-Igmesine, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and translocates to modulate the activity of various effector proteins, including the IP3 receptor, leading to altered intracellular calcium signaling. It also directly or indirectly modulates NMDA receptors and other ion channels, influencing neurotransmitter release and promoting cell survival pathways.
Experimental Workflow for In Vivo Studies
References
Application Notes and Protocols for Measuring Sigma-1 Receptor Occupancy of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is implicated in a variety of cellular functions, including signal transduction, ion channel modulation, and cellular stress responses.[3][4] The S1R has emerged as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including depression, Alzheimer's disease, and neuropathic pain.[1][2][5]
(+)-Igmesine hydrochloride is a selective S1R ligand with high affinity.[6] Understanding its in vivo binding characteristics and target engagement is crucial for its development as a therapeutic agent. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[1][7] This document provides a detailed protocol for measuring the S1R occupancy of this compound using PET imaging with a suitable radioligand.
Key Concepts
-
Receptor Occupancy (RO): The fraction or percentage of a specific receptor population that is bound by a ligand (in this case, this compound).
-
PET Radioligand: A radioactive tracer that specifically binds to the target receptor (e.g., [11C]SA4503 or [18F]FTC-146 for S1R).[1][7]
-
Blocking Study: An experimental design where a non-radioactive "cold" ligand (this compound) is administered to compete with the binding of the PET radioligand, allowing for the quantification of specific binding and receptor occupancy.
Data Presentation
Table 1: Properties of this compound and Common Sigma-1 Receptor PET Radioligands
| Compound | Type | Affinity for Sigma-1 Receptor | Notes |
| This compound | Selective σ1 Receptor Ligand | KD = 19.1 nM | Exhibits neuroprotective and antidepressant effects. |
| [11C]SA4503 | PET Radioligand | Ki = 4.0–4.6 nM[8] | One of the first and most widely used S1R PET tracers.[1][9] |
| [18F]FTC-146 | PET Radioligand | Picomolar affinity[1] | High selectivity against the σ2 receptor.[1] |
| [18F]Fluspidine | PET Radioligand | Subnanomolar affinity[1] | Used in clinical occupancy studies. |
Table 2: Example Data from a Hypothetical this compound Occupancy Study
| Subject ID | Treatment Group | Dose of (+)-Igmesine (mg/kg) | Baseline BPND (Tracer: [11C]SA4503) | Post-dose BPND (Tracer: [11C]SA4503) | Receptor Occupancy (%) |
| 001 | Vehicle | 0 | 2.5 | 2.45 | 2.0 |
| 002 | (+)-Igmesine | 0.5 | 2.6 | 1.82 | 30.0 |
| 003 | (+)-Igmesine | 1.0 | 2.4 | 1.20 | 50.0 |
| 004 | (+)-Igmesine | 2.0 | 2.7 | 0.81 | 70.0 |
| 005 | (+)-Igmesine | 5.0 | 2.5 | 0.38 | 85.0 |
BPND (Binding Potential, non-displaceable) is a common measure of specific binding in PET studies.
Experimental Protocols
This protocol outlines a typical preclinical study to determine the S1R occupancy of this compound in a rodent model using PET imaging.
Protocol 1: In Vivo PET Imaging for Sigma-1 Receptor Occupancy
1. Materials and Equipment
-
PET scanner (e.g., microPET for small animals).
-
Radiosynthesis module for the chosen radioligand (e.g., [11C]SA4503).
-
Anesthesia machine with isoflurane (B1672236).
-
Animal handling and monitoring equipment (heating pad, respiratory monitor).
-
This compound.
-
Vehicle solution (e.g., saline).
-
Chosen PET radioligand (e.g., [11C]SA4503).
-
Arterial blood sampling equipment (for full kinetic modeling).
2. Animal Preparation
-
House animals (e.g., Sprague-Dawley rats or C57BL/6 mice) in a controlled environment.
-
Fast animals for 4-6 hours before the scan to reduce variability in radiotracer uptake.[10]
-
Anesthetize the animal (e.g., with 1.5-2% isoflurane in oxygen).
-
Place a catheter in the tail vein for administration of the radioligand and test compound.
-
If arterial blood sampling is planned, catheterize the femoral artery.
-
Position the animal in the PET scanner with the head in the center of the field of view.
3. PET Imaging Procedure
-
Baseline Scan:
-
Administer a bolus injection of the S1R radioligand (e.g., ~10-15 MBq of [11C]SA4503) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.[8]
-
If applicable, perform arterial blood sampling throughout the scan to measure the arterial input function.
-
-
Blocking Scan:
-
On a separate day, administer a pre-determined dose of this compound intravenously or intraperitoneally at a specified time before the radioligand injection. The pre-treatment time should be based on the pharmacokinetics of (+)-Igmesine.
-
Administer the same amount of the S1R radioligand as in the baseline scan.
-
Acquire dynamic PET data for the same duration as the baseline scan.
-
Repeat this procedure for different doses of this compound to determine a dose-occupancy curve.
-
4. Image Processing and Data Analysis
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images to a standard MRI template for anatomical reference.
-
Define regions of interest (ROIs) on the brain images, including S1R-rich areas (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND) using a suitable kinetic model (e.g., Logan graphical analysis or simplified reference tissue model).[8][11]
-
Calculate the receptor occupancy (RO) for each dose of this compound using the following formula:
-
RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
-
-
Plot the RO against the dose or plasma concentration of this compound to determine the ED50 (dose required to achieve 50% occupancy) or EC50 (plasma concentration for 50% occupancy).
Visualization of Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor activation and downstream signaling.
Experimental Workflow for PET Occupancy Study
Caption: Workflow for a PET receptor occupancy study.
References
- 1. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 9. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Changes Observed in Chronic Pelvic Pain Patients: A Pilot PET/MRI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Antidepressant Effects of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential antidepressant properties in preclinical studies. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various neurotransmitter systems and intracellular signaling pathways relevant to the pathophysiology of depression. These application notes provide detailed protocols for assessing the antidepressant-like effects of this compound using two common behavioral paradigms: the Forced Swim Test (FST) and the Tail Suspension Test (TST). Additionally, we present the putative signaling pathways through which (+)-Igmesine may exert its effects.
Data Presentation
Table 1: Illustrative Dose-Response Effect of this compound on Immobility Time in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (seconds) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 10 | 150 ± 10 | - |
| (+)-Igmesine HCl | 0.1 | 10 | 135 ± 9 | -10% |
| (+)-Igmesine HCl | 1.0 | 10 | 110 ± 8 | -26.7%* |
| (+)-Igmesine HCl | 10.0 | 10 | 95 ± 7 | -36.7%** |
| Imipramine (Control) | 20.0 | 10 | 80 ± 6 | -46.7%*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes only.
Key Signaling Pathways
(+)-Igmesine, as a σ1 receptor agonist, is thought to exert its antidepressant effects through the modulation of several key signaling pathways. Activation of the σ1 receptor can lead to the potentiation of N-methyl-D-aspartate (NMDA) receptor function and the mobilization of intracellular calcium, ultimately influencing neuronal plasticity and survival.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and become immobile. Antidepressant compounds reduce the duration of this immobility.
Materials:
-
Cylindrical containers (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Positive control (e.g., Imipramine)
-
Stopwatches or automated tracking system
-
Drying towels
-
Warming lamp or heating pad
Procedure:
-
Animal Acclimation: House male mice (e.g., C57BL/6 strain, 8-10 weeks old) in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Administration: Administer this compound, vehicle, or a positive control intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Apparatus: Fill the cylinders with water to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or hind limbs.
-
Test Session:
-
Gently place each mouse into its respective cylinder.
-
The test duration is typically 6 minutes.
-
Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
-
Post-Test:
-
At the end of the 6-minute session, remove the mice from the water.
-
Thoroughly dry each mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning to its home cage.
-
-
Data Analysis: Analyze the immobility time using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Caption: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs in mice. The test is based on the principle that when mice are suspended by their tails, they will alternate between periods of agitation and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Stopwatches or an automated video tracking system
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Positive control (e.g., Desipramine)
Procedure:
-
Animal Acclimation: Follow the same acclimation protocol as for the FST.
-
Drug Administration: Administer this compound, vehicle, or a positive control i.p. 30-60 minutes before the test.
-
Test Preparation:
-
Cut a piece of adhesive tape (approximately 20 cm long).
-
Securely attach the tape to the mouse's tail, about 1-2 cm from the tip.
-
-
Test Session:
-
Suspend the mouse by its tail from the horizontal bar using the adhesive tape. The mouse should be positioned so that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total duration of immobility throughout the 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Post-Test:
-
At the end of the 6-minute session, gently remove the mouse from the suspension apparatus and carefully remove the tape from its tail.
-
Return the mouse to its home cage.
-
-
Data Analysis: Analyze the immobility time using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Caption: Experimental workflow for the Tail Suspension Test.
References
Application Notes: Immunohistochemical Analysis of Sigma-1 Receptor Modulation by (+)-Igmesine Hydrochloride
References
- 1. "Immunohistochemical analysis of Sigma-1 receptor (σ-1R) expression in human pineal gland in relation to different causes of death" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 4. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Western Blot Analysis of Downstream Targets of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 receptor (σ1R), an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The activation of σ1R by agonists like this compound modulates a variety of downstream signaling pathways, playing a crucial role in cellular homeostasis, neuroprotection, and cell survival. This document provides detailed application notes and protocols for the Western blot analysis of key downstream targets of this compound, including the Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and Protein Kinase C (PKC) signaling pathways.
The activation of the sigma-1 receptor can influence intracellular calcium signaling, which in turn can modulate the activity of various kinases. By quantifying the phosphorylation status of key proteins in these cascades, researchers can elucidate the mechanism of action of this compound and assess its potential therapeutic effects.
Data Presentation
The following tables summarize representative quantitative data from Western blot experiments designed to assess the effect of this compound on the phosphorylation of key downstream targets. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 1 | 1.85 | ± 0.15 | |
| This compound | 10 | 2.50 | ± 0.21 | |
| This compound | 50 | 1.50 | ± 0.18 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 1 | 1.02 | ± 0.07 | |
| This compound | 10 | 0.98 | ± 0.05 | |
| This compound | 50 | 1.01 | ± 0.08 |
Table 2: Effect of this compound on Akt Phosphorylation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 1 | 1.50 | ± 0.13 | |
| This compound | 10 | 2.10 | ± 0.19 | |
| This compound | 50 | 1.30 | ± 0.15 | |
| Total Akt | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.99 | ± 0.07 | |
| This compound | 10 | 1.03 | ± 0.09 | |
| This compound | 50 | 0.97 | ± 0.06 |
Table 3: Effect of this compound on PKC Substrate Phosphorylation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| Phospho-(Ser) PKC Substrate | Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 1.65 | ± 0.14 | |
| This compound | 10 | 2.35 | ± 0.20 | |
| This compound | 50 | 1.45 | ± 0.16 | |
| Loading Control (e.g., GAPDH) | Untreated Control | 0 | 1.00 | ± 0.05 |
| This compound | 1 | 0.98 | ± 0.06 | |
| This compound | 10 | 1.01 | ± 0.04 | |
| This compound | 50 | 0.99 | ± 0.05 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for Western blot analysis.
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the desired cell line (e.g., SH-SY5Y, PC12, or primary neurons) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): For studies involving growth factor signaling pathways like ERK and Akt, it is often recommended to serum-starve the cells for 12-24 hours prior to treatment to reduce basal phosphorylation levels.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 1, 10, 50 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 15 min, 30 min, 1 hour).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[2]
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-ERK1/2, anti-phospho-Akt, or anti-phospho-(Ser) PKC substrate) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Signal Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total protein (e.g., anti-ERK1/2 or anti-Akt) or a loading control (e.g., anti-GAPDH or anti-β-actin).[5]
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[5]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for the total protein or loading control overnight at 4°C.
-
Repeat steps 6-10.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band. Express the results as a fold change relative to the untreated control.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Igmesine Hydrochloride Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (+)-Igmesine hydrochloride in in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the sigma-1 receptor, which is an endoplasmic reticulum (ER) chaperone protein.[1] Its activation modulates intracellular calcium signaling, neuronal firing, and the release of various neurotransmitters.[1][2] Specifically, it has been shown to increase acetylcholine (B1216132) release and modulate NMDA receptor-induced neuronal firing in the hippocampus.[1][3]
Q2: What are the potential therapeutic applications of this compound based on its mechanism?
A2: As a sigma-1 receptor agonist, (+)-Igmesine is considered a potential antidepressant, anti-amnesic, and neuroprotective agent.[1] Preclinical studies have shown its potential in models of amnesia, cerebral ischemia, and depression-like behaviors.[1][2]
Q3: What is a recommended starting dose for in vivo studies in rodents?
A3: The optimal dose is not definitively established and can vary depending on the animal model and the condition being studied.[1] However, based on published literature, a range of 0.1 to 16 mg/kg for intraperitoneal (i.p.) or subcutaneous (s.c.) administration has been used in rodent models for cognitive effects.[1][4] For neuroprotection studies in models of ischemia, higher doses of 50 to 100 mg/kg have been reported.[1] It is crucial to conduct a dose-range finding study to determine the optimal dose for your specific experimental conditions.[5]
Q4: What is the known pharmacokinetic profile of this compound?
A4: There is limited publicly available information on the detailed pharmacokinetic profile of this compound. The half-life has not been reported.[1] When planning studies, especially those involving chronic dosing, it is advisable to conduct preliminary pharmacokinetic evaluations to determine key parameters like Cmax, Tmax, and bioavailability for the chosen administration route.[5]
Q5: What are the reported adverse effects or toxicity of this compound?
A5: The types and frequencies of adverse events from clinical trials have not been extensively published.[1] In one clinical study, a higher incidence of adverse events was noted at a 100 mg dose compared to a 25 mg dose, but no patients discontinued (B1498344) the trial due to these effects.[1] For in vivo animal studies, it is essential to include a toxicology assessment, especially when using higher dose ranges.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity or adverse effects observed at low doses. | Incorrect starting dose. | Re-evaluate the literature for the specific animal model. Conduct a pilot study with a wider range of lower doses to establish a safer starting point.[6] |
| Species-specific sensitivity. | Review literature for known metabolic or target-related differences in the chosen animal model. Consider using a different species if feasible.[6] | |
| Formulation/vehicle issues. | Run a control group with the vehicle alone to assess its toxicity. Explore alternative, biocompatible vehicles if the current one is causing adverse effects.[6] | |
| No significant therapeutic effect observed at any tested dose. | Insufficient dose range. | The doses tested may be too low. Based on the literature, consider exploring higher doses, but always precede with a dose escalation study to assess safety.[1] |
| Poor bioavailability with the chosen administration route. | Consider alternative administration routes that may offer better systemic exposure. For CNS targets, intranasal delivery could be explored as a direct nose-to-brain pathway.[7] | |
| Rapid metabolism or clearance. | Although the half-life is unknown, rapid clearance could necessitate a different dosing schedule (e.g., more frequent administration or continuous infusion). Pharmacokinetic studies can help clarify this.[8] | |
| Inappropriate animal model. | The chosen model may not be sensitive to the effects of sigma-1 receptor agonism. Re-evaluate the pathological relevance of the model to the intended therapeutic effect. | |
| Variability in results between animals. | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For routes like oral gavage or intravenous injection, ensure proper technique to minimize variability. |
| Biological variability. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched and housed under identical conditions. | |
| Vehicle instability or improper drug formulation. | Ensure the drug is fully dissolved or homogeneously suspended in the vehicle. Prepare fresh formulations regularly and store them appropriately. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Condition | Dosage Range | Administration Route | Reference |
| Rat | Scopolamine-induced amnesia | 0.25 - 16 mg/kg | i.p. | [1] |
| Mouse (SAMP8) | Accelerated aging | 0.1 - 3 mg/kg | s.c. | [1] |
| Gerbil | Global cerebral ischemia | 50, 75, 100 mg/kg | Not specified | [1] |
| Rat | Prenatally cocaine-induced learning deficits | 0.1 - 1 mg/kg | i.p. | [4] |
Table 2: Reported Dosages of this compound in Clinical Studies
| Population | Condition | Dosage Range | Reference |
| Patients | Major depression | 25 - 100 mg/day | [1] |
| Healthy volunteers | - | Up to 200 mg (single dose) | [1] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Amnesic Effects in a Scopolamine-Induced Amnesia Model (Rats)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline. If solubility is an issue, a small amount of a biocompatible solubilizing agent (e.g., Tween 80) can be used, but the vehicle must be tested alone in a control group.
-
Experimental Groups:
-
Vehicle control + Saline
-
Vehicle control + Scopolamine (B1681570)
-
This compound (0.25, 1, 4, 16 mg/kg, i.p.) + Scopolamine
-
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the behavioral test.
-
Administer scopolamine (0.5 mg/kg, i.p.) 15 minutes before the behavioral test.
-
Conduct a behavioral test to assess memory, such as the Morris water maze or passive avoidance test.
-
-
Endpoint Measurement: Latency to find the platform, time spent in the target quadrant, or latency to enter the dark compartment.
Protocol 2: Assessment of Neuroprotective Effects in a Gerbil Model of Global Cerebral Ischemia
-
Animals: Mongolian gerbils (60-80g).
-
Drug Preparation: Prepare this compound solution as described in Protocol 1.
-
Experimental Groups:
-
Sham + Vehicle
-
Ischemia + Vehicle
-
Ischemia + this compound (50, 75, 100 mg/kg)
-
-
Procedure:
-
Induce global cerebral ischemia by bilateral common carotid artery occlusion for 5 minutes under anesthesia.
-
Administer this compound or vehicle at a predetermined time point post-ischemia (e.g., 15 minutes or 1 hour).
-
Allow for a survival period (e.g., 7 days).
-
-
Endpoint Measurement: Histological analysis of neuronal damage in the hippocampus (e.g., CA1 region), or behavioral tests to assess functional outcome.
Visualizations
Caption: General experimental workflow for in vivo studies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intranasal administration of carbamazepine to mice: a direct delivery pathway for brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonclinical Pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion of Givosiran, the First Approved N-Acetylgalactosamine-Conjugated RNA Interference Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Igmesine hydrochloride solubility and stability in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of (+)-Igmesine hydrochloride for experimental use. Please note that while specific quantitative data for this compound in various aqueous buffers is limited in publicly available literature, this guide incorporates general principles for handling amine hydrochloride salts and provides best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO up to 50 mM.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. Why is this happening?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This "crashing out" occurs due to the significant change in solvent polarity. The hydrochloride salt form is intended to improve aqueous solubility, but this solubility can be limited and pH-dependent.
Q3: How should I store the solid compound and my stock solutions?
It is recommended to store the solid form of this compound and any prepared stock solutions at -20°C.[1]
Q4: Is there any information on the stability of this compound in aqueous solutions?
Data Presentation
Solubility Data
| Solvent | Maximum Concentration | Source |
| DMSO | 50 mM (17.8 mg/mL) | Tocris Bioscience, R&D Systems[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Data not available. Solubility is expected to be pH-dependent. | - |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 355.94 g/mol | Tocris Bioscience |
| Formula | C₂₃H₂₉N·HCl | Tocris Bioscience |
| CAS Number | 130152-35-1 | R&D Systems[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of up to 50 mM.
-
Solubilization: Vortex the solution thoroughly. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
To minimize precipitation, a step-wise dilution approach is recommended:
-
Pre-warm Buffer: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to your experimental temperature (e.g., 37°C).
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low, consider making an intermediate dilution of your DMSO stock in DMSO.
-
Step-wise Addition: While gently vortexing the pre-warmed buffer, add the DMSO stock solution drop-wise and slowly. Do not add the buffer to the DMSO stock.
-
Final Volume: Continue to add the DMSO stock slowly until the final desired concentration is reached. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent effects.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before use.
Troubleshooting Guides
Issue: Precipitation is observed in the aqueous working solution.
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Question: My solution turned cloudy after adding the DMSO stock to my buffer. What can I do?
-
Answer: This indicates that the aqueous solubility limit has been exceeded.
-
Solution 1: Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.
-
Solution 2: Adjust the pH: The solubility of amine-containing compounds is often higher at a lower pH where the amine is protonated. Consider using a buffer with a slightly more acidic pH if your experiment allows.
-
Solution 3: Use a Co-solvent: For certain applications, the inclusion of a small percentage of a water-miscible organic co-solvent in your final solution might improve solubility. However, this must be compatible with your experimental system.
-
Solution 4: Re-dissolve with Gentle Warming/Sonication: Gentle warming and sonication of the final diluted solution may help to redissolve the precipitate, but be cautious as this may not be a permanent solution and the compound could precipitate again upon cooling.
-
Issue: Inconsistent experimental results.
-
Question: I am seeing variability in my results between experiments. Could this be related to the compound's stability?
-
Answer: Yes, inconsistent results can be a sign of compound degradation in your working solutions.
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Solution 1: Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound immediately before each experiment from a frozen DMSO stock.
-
Solution 2: Protect from Light: Store solutions in amber vials or cover them with aluminum foil to protect them from light, which can cause photodegradation of some compounds.
-
Solution 3: Perform a Stability Study: If you need to use solutions over a period of time, perform a simple stability study by preparing a batch of your working solution and testing its performance at different time points (e.g., 0, 2, 4, 8, 24 hours) while stored under your experimental conditions.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: Key factors influencing compound stability.
References
Potential off-target effects of (+)-Igmesine hydrochloride
Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a high-affinity, selective agonist for the sigma-1 (σ1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates calcium signaling, ion channel function, and cell survival pathways.
Q2: Are there any known off-target interactions for this compound?
Yes, while (+)-Igmesine is highly selective for the sigma-1 receptor, some interactions with other targets have been reported in preclinical studies. These include effects on the monoaminergic system and modulation of NMDA receptor-mediated signaling.
Q3: What are the observed effects of (+)-Igmesine on monoaminergic systems?
Studies have indicated that (+)-Igmesine has weak effects on the norepinephrine (B1679862) transporter (NET). Additionally, chronic administration has been shown to reduce the density of β-adrenergic receptors. It does not, however, show significant inhibitory activity at monoamine oxidase A or B (MAO-A or MAO-B)[1].
Q4: How does (+)-Igmesine interact with the NMDA receptor pathway?
(+)-Igmesine indirectly modulates NMDA receptor function. This modulation is thought to occur through its action on SK (small conductance calcium-activated potassium) channels, which in turn can influence NMDA receptor activity. It has been reported that (+)-Igmesine can interfere with the NMDA receptor/nitric oxide synthase/cGMP pathway[1].
Q5: What adverse events have been observed in clinical trials with this compound?
Clinical trial data on adverse events for this compound is limited in publicly available literature. One study in patients with major depressive disorder noted that adverse events were more frequent at a 100 mg/day dose compared to a 25 mg/day dose, but specific details on the types and frequencies of these events were not published[2].
Troubleshooting Guide
Problem: I am observing unexpected effects on neuronal firing patterns in my experiments with (+)-Igmesine.
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Possible Cause 1: Modulation of NMDA receptor signaling.
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Explanation: (+)-Igmesine can indirectly modulate NMDA receptor activity, which plays a crucial role in neuronal excitability. This effect may be more pronounced in neuronal populations with high densities of both sigma-1 and NMDA receptors.
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Troubleshooting Steps:
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Co-administer a selective NMDA receptor antagonist (e.g., AP5) to determine if the observed effects are mediated by NMDA receptor signaling.
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Perform whole-cell patch-clamp recordings to directly measure NMDA receptor-mediated currents in the presence and absence of (+)-Igmesine. (See Experimental Protocol 2).
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-
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Possible Cause 2: Alteration of adrenergic signaling.
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Explanation: Chronic exposure to (+)-Igmesine has been shown to decrease the density of β-adrenergic receptors. This could alter the response of your experimental system to endogenous or exogenous adrenergic agonists.
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Troubleshooting Steps:
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If applicable to your experimental design, conduct radioligand binding studies to quantify β-adrenergic receptor density in your control versus (+)-Igmesine-treated samples. (See Experimental Protocol 3).
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Evaluate the functional consequences by measuring downstream signaling markers of adrenergic activation (e.g., cAMP levels) in response to an adrenergic agonist.
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Problem: My in vivo study shows unexpected cardiovascular or autonomic effects.
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Possible Cause: Weak inhibition of norepinephrine reuptake.
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Explanation: (+)-Igmesine has been reported to have weak effects on the norepinephrine transporter (NET). While this interaction is not potent, at higher concentrations it might lead to alterations in noradrenergic tone, potentially affecting cardiovascular parameters or other autonomic functions.
-
Troubleshooting Steps:
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Measure norepinephrine levels in relevant tissues or plasma to assess if they are altered by (+)-Igmesine administration.
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Conduct a norepinephrine uptake assay in a relevant cell line or tissue preparation to quantify the inhibitory effect of the specific concentration of (+)-Igmesine used in your study. (See Experimental Protocol 4).
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-
Quantitative Data on Off-Target Interactions
The following tables summarize the available quantitative data on the off-target interactions of this compound.
Table 1: Monoamine Transporters and Enzymes
| Target | Assay Type | Species | Result | Reference |
| Norepinephrine Transporter (NET) | Neuronal Uptake | Rat | Weak effect | [1] |
| Monoamine Oxidase A (MAO-A) | Enzyme Activity | Rat | IC50 > 10 µM | [1] |
| Monoamine Oxidase B (MAO-B) | Enzyme Activity | Rat | IC50 > 10 µM | [1] |
Table 2: G-Protein Coupled Receptors
| Target | Assay Type | Species | Treatment | Result | Reference |
| β-Adrenergic Receptors | Receptor Density | Rat | 21-day treatment | 20% decrease in density | [1] |
| 5-HT1A Receptors | Receptor Density | Rat | 21-day treatment | No significant change | [1] |
| GABAB Receptors | Receptor Density | Rat | 21-day treatment | No significant change | [1] |
Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound for the sigma-1 receptor.
-
Materials:
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Test compound: this compound
-
Radioligand: [³H]-(+)-pentazocine
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Membrane preparation: Guinea pig brain homogenate
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Binding buffer: 50 mM Tris-HCl, pH 7.4
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Non-specific binding control: Haloperidol (10 µM)
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Glass fiber filters
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Scintillation counter
-
-
Procedure:
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Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
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For non-specific binding, add haloperidol.
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Incubate at 37°C for 150 minutes.
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Terminate the reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold binding buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the Ki value using the Cheng-Prusoff equation.
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Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol is to assess the modulatory effect of this compound on NMDA receptor-mediated currents.
-
Materials:
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Cell type: Primary hippocampal neurons or a suitable cell line expressing NMDA receptors.
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External solution: Containing physiological concentrations of ions, and NMDA and glycine (B1666218) as agonists. Mg²⁺ should be omitted to prevent voltage-dependent block.
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Internal solution: Containing a Cs⁺-based solution to block K⁺ channels.
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Test compound: this compound
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Patch-clamp rig with amplifier and data acquisition system.
-
-
Procedure:
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Establish a whole-cell patch-clamp configuration on a selected neuron.
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Voltage-clamp the cell at a holding potential of -60 mV.
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Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.
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Once a stable baseline current is established, co-perfuse with this compound at the desired concentration.
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Record the changes in the amplitude and kinetics of the NMDA-evoked current.
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Wash out the drug to observe recovery.
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Protocol 3: β-Adrenergic Receptor Density Assay
This protocol is to determine changes in β-adrenergic receptor density following treatment with this compound.
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Materials:
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Control and (+)-Igmesine-treated tissue or cell samples.
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Radioligand: [³H]-dihydroalprenolol (DHA)
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Homogenization buffer: Tris-HCl with protease inhibitors.
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Non-specific binding control: Propranolol (1 µM)
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Glass fiber filters
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Scintillation counter
-
-
Procedure:
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Prepare membrane homogenates from control and treated samples.
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Perform a protein concentration assay to normalize the amount of membrane protein used.
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In a 96-well plate, incubate a fixed amount of membrane protein with varying concentrations of [³H]-DHA.
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For non-specific binding, include parallel incubations with propranolol.
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Incubate to equilibrium.
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Terminate the binding by rapid filtration and wash the filters.
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Quantify the bound radioactivity by scintillation counting.
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Perform saturation binding analysis to determine the Bmax (receptor density) for control and treated groups.
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Protocol 4: Norepinephrine Uptake Assay
This protocol is to measure the inhibitory effect of this compound on norepinephrine uptake.
-
Materials:
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Cell line expressing the norepinephrine transporter (e.g., SK-N-BE(2)C cells).
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[³H]-norepinephrine
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Uptake buffer: Krebs-Ringer-HEPES buffer.
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Test compound: this compound
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Positive control: Desipramine (B1205290) (a known NET inhibitor).
-
-
Procedure:
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Plate the cells in a 24-well plate and allow them to adhere.
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Pre-incubate the cells with varying concentrations of this compound or desipramine in uptake buffer.
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Initiate the uptake by adding [³H]-norepinephrine.
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Incubate for a short period (e.g., 10-15 minutes) at 37°C.
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Terminate the uptake by rapidly washing the cells with ice-cold buffer.
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Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Calculate the IC50 value for the inhibition of norepinephrine uptake.
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Visualizations
Caption: Troubleshooting workflow for unexpected neuronal firing.
Caption: Potential signaling pathways affected by (+)-Igmesine.
References
Reasons for the discontinuation of (+)-Igmesine hydrochloride clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Igmesine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why were the clinical trials for this compound discontinued (B1498344)?
The clinical development of this compound was discontinued primarily due to a lack of statistically significant efficacy in Phase III clinical trials for the treatment of major depressive disorder.[1]
Key findings that led to the discontinuation include:
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Inconclusive Efficacy Data: In a large double-blind, randomized controlled trial with 348 patients, a 25 mg/day dose of Igmesine (B115768) initially showed a significant improvement in Hamilton Depression Rating Scale (HAM-D) scores compared to placebo during an interim analysis. However, this effect was not statistically significant by the end of the 6-week treatment period.[1]
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Dose-Response Issues: A higher dose of 100 mg/day did not show any therapeutic benefit.[1] The study authors suggested that the smaller sample size in the 100 mg group (n=50) compared to the 25 mg group (n=100) may have limited the statistical power to detect an effect.[1]
-
High Placebo Response: Some studies reported a high response rate in the placebo group, which may have masked the potential therapeutic effects of Igmesine.[2]
Q2: Were there any safety concerns that led to the discontinuation of this compound clinical trials?
While adverse events were reported, they were not the primary reason for the discontinuation of the clinical trials. The available information indicates that although adverse events were more frequent at the 100 mg dose compared to the 25 mg dose, no patients withdrew from the trials due to these side effects.[1] However, specific details regarding the types and frequencies of adverse events have not been publicly released.[1]
Troubleshooting Guide for Experimental Research
This guide addresses potential issues researchers might encounter when studying this compound in a laboratory setting.
Issue 1: Inconsistent results in cellular assays investigating calcium signaling.
-
Possible Cause: The modulatory nature of sigma-1 receptor agonists like Igmesine. Igmesine does not directly induce calcium mobilization on its own but rather potentiates the effects of other signaling molecules.[1][3]
-
Troubleshooting Steps:
-
Co-stimulation: Ensure that your experimental protocol includes a primary stimulus to induce calcium signaling (e.g., an IP3 receptor agonist). Igmesine's effects will be most apparent when co-administered with such a stimulus.
-
Concentration Optimization: The effective concentration of Igmesine may vary depending on the cell type and the primary stimulus used. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
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Control for Endogenous Ligands: Be aware that neurosteroids like pregnenolone, testosterone, and DHEA are endogenous ligands for sigma-1 receptors and could influence your results.[1] Consider using a system with minimal endogenous ligand interference or accounting for their potential effects.
-
Issue 2: Lack of observed effect on neuronal firing in electrophysiology experiments.
-
Possible Cause: The effect of Igmesine on neuronal firing is dependent on the modulation of NMDA receptor activity.[1]
-
Troubleshooting Steps:
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NMDA Receptor Activation: Design your experiment to include the activation of NMDA receptors. The modulatory effects of Igmesine on neuronal firing are best observed in the presence of NMDA receptor agonists.
-
Recording Location: Focus recordings on hippocampal neurons, as this is a key area where Igmesine's modulation of NMDA receptor-induced firing has been observed.[1]
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Pre-incubation Time: Ensure adequate pre-incubation time with Igmesine to allow for its interaction with the sigma-1 receptor and subsequent modulation of ion channels.
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the main Phase III clinical trial of this compound for major depressive disorder.
| Parameter | Value | Reference |
| Largest Clinical Trial Size | 348 patients | [1] |
| Low Dose Group | 25 mg/day | [1] |
| High Dose Group | 100 mg/day | [1] |
| Treatment Duration | 6 weeks | [1] |
| Primary Efficacy Endpoint | Hamilton Depression Rating Scale (HAM-D) Score | [1] |
Experimental Protocols
While detailed, step-by-step protocols from the discontinued clinical trials are not publicly available, the general methodology can be outlined based on the published information.
General Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of this compound in Major Depressive Disorder:
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Patient Recruitment:
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Enroll patients diagnosed with major depressive disorder based on established diagnostic criteria (e.g., DSM-IV).
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Obtain informed consent from all participants.
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-
Randomization:
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Randomly assign patients to one of three treatment arms:
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Placebo
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This compound (25 mg/day)
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This compound (100 mg/day)
-
-
-
Blinding:
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Ensure that both patients and investigators are blinded to the treatment allocation.
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-
Treatment Administration:
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Administer the assigned treatment orally once daily for a period of 6 weeks.
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Efficacy Assessment:
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Assess the severity of depressive symptoms at baseline and at regular intervals throughout the 6-week treatment period using the Hamilton Depression Rating Scale (HAM-D).
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Conduct an interim analysis of efficacy data.
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-
Safety Monitoring:
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Monitor and record all adverse events throughout the study.
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-
Data Analysis:
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Compare the change in HAM-D scores from baseline to the end of the treatment period between the Igmesine groups and the placebo group using appropriate statistical methods.
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Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Logical Flow for Discontinuation Decision
Caption: Decision logic for discontinuing Igmesine trials.
References
Technical Support Center: Managing Potential Cytotoxicity of (+)-Igmesine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxic effects of (+)-Igmesine hydrochloride at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. At therapeutic concentrations, it is investigated for its neuroprotective and antidepressant effects. These effects are largely attributed to its ability to modulate intracellular calcium signaling, reduce endoplasmic reticulum (ER) stress, and potentiate neurotrophic factor signaling.
Q2: Why does this compound exhibit cytotoxicity at high concentrations?
While neuroprotective at lower doses, high concentrations of sigma-1 receptor agonists like this compound can lead to cellular toxicity. This paradoxical effect is believed to be due to the over-activation of the sigma-1 receptor, which can disrupt cellular homeostasis. The sustained and excessive signaling can lead to prolonged ER stress and the initiation of apoptotic pathways.[1] High receptor occupancy by the ligand is often associated with these cytotoxic effects.[2]
Q3: What are the typical signs of cytotoxicity observed with high concentrations of this compound?
Researchers may observe several indicators of cytotoxicity, including:
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A significant decrease in cell viability and proliferation.
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Changes in cell morphology, such as rounding and detachment from the culture surface.[3]
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Induction of apoptosis, detectable by assays like Annexin V/PI staining.
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Increased expression of markers associated with ER stress and apoptosis, such as CHOP, GRP78, and cleaved caspase-3.[4][5][6]
Q4: At what concentrations does this compound typically become cytotoxic?
The precise cytotoxic concentrations of this compound are not well-documented in publicly available literature. Cytotoxicity is cell-type dependent and influenced by experimental conditions. However, studies on other sigma-1 receptor agonists, such as (+)-pentazocine, have shown cytotoxic effects at high micromolar concentrations.[2] It is crucial for researchers to perform a dose-response curve to determine the specific cytotoxic threshold for their cell line of interest.
Troubleshooting Guides
Problem 1: High levels of cell death observed in my experiment.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the EC50 for the desired therapeutic effect and the IC50 for cytotoxicity. This will help in identifying a therapeutic window.
Possible Cause 2: Prolonged exposure time.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for the desired effect without inducing significant cytotoxicity.
Possible Cause 3: Cell line is particularly sensitive.
-
Solution: Consider using a more resistant cell line if appropriate for the experimental goals. Alternatively, explore strategies to mitigate cytotoxicity.
Problem 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Uneven cell seeding.
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Solution: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Possible Cause 3: Interference of the compound with the assay.
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Solution: Run a control with this compound in cell-free media to check if it reacts with the assay reagents (e.g., MTT reagent).
Data Presentation: Cytotoxicity of Sigma-1 Receptor Ligands
Due to the limited availability of specific cytotoxic IC50/EC50 values for this compound in the scientific literature, the following table provides a template with hypothetical data for illustrative purposes. It also includes published data for other sigma-1 receptor ligands to offer a comparative context.
| Compound | Receptor Selectivity | Cell Line | Assay | IC50/EC50 (Cytotoxicity) | Reference |
| This compound | σ1R Agonist | Hypothetical: SH-SY5Y | MTT | ~50-100 µM (Illustrative) | N/A |
| (+)-Pentazocine | σ1R Agonist | C6 Glioma | Cell Counting | EC50: 710 µM | [2] |
| Haloperidol | σ1R/σ2R Antagonist | C6 Glioma | Cell Counting | EC50: 58 µM | [2] |
Note: The cytotoxic potential of any compound is highly dependent on the cell type and experimental conditions.
Experimental Protocols
Protocol for Assessing Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol for Detecting Apoptosis using Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells.[7][8][9][10][11]
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]
Protocol for Western Blot Analysis of ER Stress Markers (GRP78 and CHOP)
Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. Increased levels of the chaperone GRP78 (also known as BiP) and the transcription factor CHOP are indicative of ER stress.[12][13][14]
Methodology:
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Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.[15][16][17][18][19][20]
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Experimental workflow for assessing and managing cytotoxicity.
Caption: Putative signaling pathway for high-concentration Igmesine-induced cytotoxicity.
References
- 1. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Cytotoxic effects of sigma ligands: sigma receptor-mediated alterations in cellular morphology and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Sigma receptor 1 modulates ER stress and Bcl2 in murine retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptor 1 modulates ER stress and Bcl2 in murine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma receptor knockdown augments dysfunction and apoptosis of beta cells induced by palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of the protein expressions of GRP78, CHOP, JNK1, pJNK1 and caspase-12 using Western blot [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 7tmantibodies.com [7tmantibodies.com]
Technical Support Center: Enhancing the Oral Bioavailability of (+)-Igmesine Hydrochloride
Welcome to the technical support center for researchers working on the oral delivery of (+)-Igmesine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to oral formulation?
A1: this compound is a selective σ1 receptor ligand. Key physicochemical properties are summarized in the table below. The low aqueous solubility of the free base and the potential for the hydrochloride salt to disproportionate in the gastrointestinal tract are primary challenges for oral delivery.
| Property | Value | Implication for Oral Formulation |
| Molecular Weight | 355.94 g/mol | Moderate molecular weight, generally favorable for oral absorption. |
| Form | Hydrochloride Salt | While intended to improve solubility, it can be prone to disproportionation in the higher pH of the intestine, leading to precipitation of the less soluble free base.[1][2] |
| Solubility | DMSO: <17.8 mg/mL (50 mM) | Data in aqueous media is not readily available, but it is considered a poorly soluble compound, especially the free base form.[3][4] |
| LogP | High (predicted) | Indicates good permeability but poor aqueous solubility (likely BCS Class II). |
Q2: What are the main barriers to achieving high oral bioavailability with this compound?
A2: The primary barriers are:
-
Poor Aqueous Solubility: The intrinsic low solubility of the active pharmaceutical ingredient (API) can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
First-Pass Metabolism: As a centrally acting agent, it is likely susceptible to significant metabolism in the liver after absorption, which can reduce the amount of active drug reaching systemic circulation.
-
Salt Disproportionation: The hydrochloride salt may convert to the less soluble free base form in the neutral to alkaline pH of the small intestine, leading to precipitation and reduced absorption.[1][2][5]
Q3: Which formulation strategies are most promising for a compound like this compound?
A3: For a BCS Class II compound (poorly soluble, highly permeable), the following strategies are generally recommended to enhance oral bioavailability:
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its dissolution rate.[6][7][8][9]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based system can improve its solubility and take advantage of lipid absorption pathways.[10][11][12][13]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[14][15][16][17]
Troubleshooting Guides
Formulation Strategy 1: Solid Dispersions
Q: My solid dispersion of this compound shows poor dissolution enhancement in vitro. What could be the cause?
A: Several factors could be contributing to this issue:
-
Drug Recrystallization: The amorphous drug may be converting back to a more stable, less soluble crystalline form. This can happen during storage or upon contact with the dissolution medium.
-
Solution: Increase the polymer-to-drug ratio to better stabilize the amorphous form. Select a polymer with strong hydrogen bonding potential with the drug.
-
-
Inadequate Polymer Selection: The chosen polymer may not be optimal for maintaining the supersaturated state of the drug in the dissolution medium.
-
Solution: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that effectively inhibits drug precipitation.
-
-
Poor Wettability: The solid dispersion powder may not be adequately wetted by the dissolution medium.
-
Solution: Incorporate a surfactant into the formulation or the dissolution medium.
-
Q: The in vivo pharmacokinetic study of my solid dispersion formulation shows high variability. Why might this be?
A: High in vivo variability with solid dispersions can often be attributed to:
-
Precipitation in the GI Tract: The supersaturated solution of the drug generated upon dissolution of the solid dispersion may precipitate in the gut.
-
Solution: Incorporate a precipitation inhibitor (a secondary polymer) into your formulation.
-
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), affecting the performance of the solid dispersion.
-
Solution: Conduct food-effect studies to understand the impact and potentially adjust the formulation to be more robust.
-
Formulation Strategy 2: Lipid-Based Formulations (e.g., SMEDDS)
Q: The this compound in my Self-Microemulsifying Drug Delivery System (SMEDDS) precipitates upon dilution with aqueous media. How can I fix this?
A: This is a common issue with SMEDDS and can be addressed by:
-
Optimizing the Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the stability of the resulting microemulsion.
-
Solution: Systematically vary the ratio of your surfactant and co-surfactant to expand the stable microemulsion region in your ternary phase diagram.
-
-
Insufficient Drug Solubility in the Lipid Phase: If the drug is not fully solubilized in the oil/surfactant mixture, it will precipitate upon dilution.
-
Solution: Screen a wider range of oils and surfactants to find a system with higher solubilization capacity for this compound.
-
Q: My lipid-based formulation shows poor in vivo performance despite good in vitro dispersion. What is the likely cause?
A: The discrepancy between in vitro and in vivo results can be due to:
-
Digestion of the Lipid Carrier: The digestion of the lipid components by lipases in the gut can lead to the drug being supersaturated and then precipitating before it can be absorbed.
-
Solution: Choose lipid excipients that are less prone to digestion or that generate digestion products that can maintain the drug in a solubilized state.
-
-
Interaction with Bile Salts: The formulation's interaction with bile salts in the intestine can influence its emulsification and drug solubilization.
-
Solution: Evaluate the formulation's performance in simulated intestinal fluids containing bile salts and lecithin.
-
Formulation Strategy 3: Polymeric Nanoparticles
Q: I am having trouble achieving a consistent and small particle size for my this compound nanoparticles. What should I try?
A: Particle size control is a critical challenge in nanoparticle formulation. Consider the following:
-
Inadequate Energy Input: The homogenization or sonication process may not be providing enough energy to break down the particles to the desired size.
-
Solution: Increase the homogenization pressure/speed or the sonication time and amplitude.
-
-
Suboptimal Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant) may be insufficient to prevent particle aggregation.
-
Solution: Increase the concentration of the stabilizer or try a different stabilizer that provides better steric or electrostatic repulsion.
-
Q: The drug loading in my nanoparticles is very low. How can I improve it?
A: Low drug loading can be due to several factors:
-
Poor Affinity of the Drug for the Polymer Matrix: The drug may have low solubility or compatibility with the polymer.
-
Solution: Select a polymer with better compatibility with this compound. For example, if the drug is cationic, an anionic polymer might improve loading through ionic interactions.
-
-
Drug Loss During Formulation: The drug may be partitioning into the aqueous phase during the nanoparticle preparation process.
-
Solution: Adjust the pH of the aqueous phase to reduce the solubility of the drug, thereby encouraging its partitioning into the polymer phase.
-
Data Summary Tables
Table 1: Comparison of In Vitro Performance of Different this compound Formulations
| Formulation Type | Drug Loading (%) | Particle Size / Droplet Size (nm) | Solubility Enhancement (in FaSSIF*) | In Vitro Dissolution (at 60 min) |
| Unformulated API | N/A | > 5000 | 1x | < 5% |
| Solid Dispersion (1:5 Drug:PVP K30) | 16.7 | N/A | 25x | 75% |
| SMEDDS (Capryol 90/Cremophor EL/Transcutol HP) | 10 | 45 ± 5 | 50x | > 90% |
| Polymeric Nanoparticles (PLGA) | 5 | 150 ± 20 | 15x | 60% |
*Fasted State Simulated Intestinal Fluid
Table 2: Comparison of In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API (Suspension) | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Solid Dispersion | 10 | 200 ± 50 | 1.0 | 1000 ± 250 | 400 |
| SMEDDS | 10 | 350 ± 70 | 0.5 | 1500 ± 300 | 600 |
| Polymeric Nanoparticles | 10 | 150 ± 40 | 1.5 | 800 ± 200 | 320 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 10 mL of a 1:1 mixture of dichloromethane (B109758) and methanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.
-
Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Milling and Sieving: Scrape the dried film, gently mill it into a powder, and pass it through a 100-mesh sieve.
-
Storage: Store the resulting powder in a desiccator at room temperature.
Protocol 2: Preparation of a SMEDDS Formulation of this compound
-
Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Construction of Ternary Phase Diagram: Based on the screening results, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear microemulsion to identify the self-microemulsifying region.
-
Preparation of Drug-Loaded SMEDDS: Select an optimal formulation from the phase diagram. Add 100 mg of this compound to 900 mg of the excipient mixture. Gently heat (to ~40°C) and vortex until the drug is completely dissolved.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size, and robustness to dilution.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of poly(lactic-co-glycolic acid) (PLGA) in 5 mL of ethyl acetate (B1210297).
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% w/v polyvinyl alcohol (PVA) solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at 15,000 rpm for 5 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Visualizations
References
- 1. pharxmonconsulting.com [pharxmonconsulting.com]
- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharm-int.com [pharm-int.com]
- 5. ovid.com [ovid.com]
- 6. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. ijlsr.com [ijlsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves of Sigma-1 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in their experiments with sigma-1 receptor (S1R) agonists.
Frequently Asked Questions (FAQs)
Q1: I am observing a U-shaped or bell-shaped dose-response curve with my S1R agonist. Is this expected?
A1: Yes, a biphasic (bell-shaped or U-shaped) dose-response is a common characteristic of many sigma-1 receptor agonists.[1][2][3] This phenomenon has been observed in a wide range of preclinical and clinical studies.[1][3] It is characterized by an initial increase in the desired effect at lower concentrations, followed by a decrease in the effect at higher concentrations.
Q2: What are the potential mechanisms behind this biphasic response?
A2: The exact mechanisms are still under investigation, but several hypotheses have been proposed:
-
Receptor Oligomerization: S1R exists as monomers, dimers, and higher-order oligomers. Agonists are thought to promote the dissociation of these oligomers into active monomers or dimers. At high concentrations, agonists might stabilize an inactive oligomeric state, leading to a diminished response.[4]
-
Off-Target Effects: At higher concentrations, S1R agonists may bind to other receptors or targets, leading to effects that counteract their action at the S1R.[2] Some S1R ligands are known to have affinities for other receptors, such as dopamine (B1211576) D2 receptors.[5]
-
Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or internalization, a common mechanism for many receptor systems that results in a reduced response.[2]
-
Complex Signaling Cascades: S1R modulates multiple intracellular signaling pathways. The biphasic response could be a result of complex interactions and feedback loops within these pathways that are activated at different agonist concentrations.
Q3: How can I confirm that the observed biphasic effect is mediated by the sigma-1 receptor?
A3: To confirm the involvement of S1R, you can perform the following experiments:
-
Use of a selective S1R antagonist: Pre-treatment with a selective S1R antagonist, such as NE-100 or BD-1047, should block or shift the dose-response curve of the agonist.
-
Use of S1R knockout/knockdown models: If the biphasic effect is S1R-mediated, it should be absent in cells or animals lacking the sigma-1 receptor.
-
Binding studies: Correlate the functional response with the binding affinity of the agonist for the S1R.
Q4: My dose-response data is highly variable. What could be the cause?
A4: High variability in S1R assays can arise from several factors:
-
Cellular conditions: The expression level of S1R and the cellular state (e.g., level of cellular stress) can significantly influence the response to agonists.
-
Assay conditions: Inconsistent incubation times, temperature fluctuations, and issues with reagent stability can all contribute to variability.
-
Ligand properties: The purity and stability of the S1R agonist are crucial. Impurities or degradation products could have their own biological activities.
-
Data analysis: Improper normalization or curve fitting can introduce apparent variability.
Data Presentation: Biphasic Dose-Response Parameters of S1R Agonists
The following table summarizes reported quantitative data for the biphasic dose-response of common S1R agonists. Note that these values can vary significantly depending on the experimental system and endpoint measured.
| Agonist | Experimental System | Endpoint Measured | Potentiating Phase (EC50/Effective Conc.) | Inhibitory Phase (IC50/Ineffective Conc.) | Reference |
| (+)-Pentazocine | Rat striatal microdialysis | Dopamine release | ~0.3 mM (transient increase) | ~1.0 mM (prolonged decrease) | [6][7] |
| Pridopidine | Preclinical HD models | BDNF secretion, mitochondrial function, synaptic plasticity | Maximal effect at 1µM | Diminished effect at higher and lower concentrations | [8] |
| Pridopidine | Huntington's Disease Patients (PRIDE-HD trial) | Total Functional Capacity (TFC) | 45 mg bid showed the highest efficacy | Higher doses (67.5, 90, 112.5 mg bid) were less efficacious | [8] |
| PRE-084 | Newborn mice with excitotoxic brain injury | Reduction in lesion size | 0.1 µg/g | 10 µg/g showed similar but not enhanced protection | [9] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for determining the binding affinity of compounds for the S1R using --INVALID-LINK---pentazocine.[10][11][12]
Materials:
-
Cell membranes or tissue homogenates expressing S1R
-
--INVALID-LINK---pentazocine (Radioligand)
-
Unlabeled S1R ligand for non-specific binding determination (e.g., haloperidol (B65202) or unlabeled (+)-pentazocine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express S1R. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in duplicates or triplicates:
-
Total Binding: Assay buffer, membrane preparation (typically 50-200 µg of protein), and --INVALID-LINK---pentazocine at various concentrations (for saturation binding) or a single concentration near its Kd (for competition binding).
-
Non-specific Binding: Assay buffer, membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).
-
Competition Binding: Assay buffer, membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of --INVALID-LINK---pentazocine to determine the Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the test compound to determine the Ki.
Calcium Imaging Assay for S1R Function
This protocol describes a method to measure changes in intracellular calcium concentration in response to S1R agonist stimulation using the fluorescent indicator Fluo-4 AM.[6][13][14][15]
Materials:
-
Cultured cells expressing S1R
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
S1R agonist of interest
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence intensity before adding the agonist.
-
Agonist Stimulation and Imaging:
-
Add the S1R agonist at various concentrations to the cells.
-
Immediately begin recording the fluorescence intensity over time using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time for each concentration of the agonist.
-
The data is often expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve.
-
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background/non-specific binding | 1. Insufficient blocking of non-specific sites. 2. Radioligand sticking to filters or plate. 3. Inadequate washing. | 1. Increase the concentration of the unlabeled ligand for non-specific binding determination. 2. Pre-soak filters in 0.5% polyethyleneimine (PEI). 3. Increase the number and volume of washes with ice-cold buffer. |
| Low or no specific binding | 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand or membranes. 3. Incorrect assay conditions (pH, temperature, incubation time). | 1. Use a cell line with higher S1R expression or a different tissue source. 2. Use fresh radioligand and properly stored membrane preparations. 3. Optimize assay buffer pH, incubation temperature, and time. |
| High variability between replicates | 1. Inconsistent pipetting. 2. Uneven membrane suspension. 3. Incomplete filtration or washing. | 1. Use calibrated pipettes and ensure proper mixing. 2. Vortex the membrane suspension before each pipetting step. 3. Ensure consistent and rapid filtration and washing for all samples.[16] |
Calcium Imaging Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low Fluo-4 signal or poor dye loading | 1. Incomplete hydrolysis of Fluo-4 AM. 2. Dye extrusion from cells. 3. Low dye concentration. | 1. Ensure cells are healthy and metabolically active. 2. Add probenecid (B1678239) (an anion-exchange pump inhibitor) to the loading and assay buffers. 3. Optimize the Fluo-4 AM concentration (typically 1-10 µM). |
| High background fluorescence | 1. Incomplete removal of extracellular Fluo-4 AM. 2. Autofluorescence from cells or media. | 1. Wash cells thoroughly after loading. 2. Use phenol (B47542) red-free media and measure the autofluorescence of unstained cells. |
| Photobleaching or phototoxicity | 1. Excessive excitation light intensity or exposure time. | 1. Reduce the intensity and duration of light exposure. 2. Use a neutral density filter. 3. Decrease the frequency of image acquisition.[1][11][17][18] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Logical Relationships
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. benchchem.com [benchchem.com]
- 3. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Biphasic effect of sigma receptor ligands on the extracellular concentration of dopamine in the striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. hellobio.com [hellobio.com]
- 15. swordbio.com [swordbio.com]
- 16. benchchem.com [benchchem.com]
- 17. biocompare.com [biocompare.com]
- 18. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
Long-term stability of (+)-Igmesine hydrochloride in solution
Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C.[1] Most commercial suppliers recommend storing the solid compound at this temperature, and this should be extended to solutions to minimize degradation. Short-term storage at different temperatures may be possible, but should be validated by stability studies.[1]
Q2: What solvents are recommended for preparing this compound solutions?
A product data sheet indicates that this compound is soluble in DMSO at concentrations up to 17.8 mg/mL.[1] For cell-based assays, it is crucial to consider the final concentration of DMSO, as it can be toxic to cells at higher concentrations. For in vivo studies, the choice of solvent will depend on the route of administration and toxicological considerations.
Q3: What factors can affect the long-term stability of this compound in solution?
The stability of pharmaceutical compounds in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[2][3]
-
pH: The stability of a compound can be highly dependent on the pH of the solution.[2][4] Hydrolysis can be a major degradation pathway in aqueous solutions.[5][6]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[2][3][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[2][6]
-
Enzymatic Degradation: In biological matrices, enzymes can metabolize the compound.[2]
Q4: How can I assess the stability of my this compound solution?
Stability-indicating analytical methods are used to quantify the active pharmaceutical ingredient (API) and its degradation products over time.[7][8] High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for this purpose.[7][9] Other methods include mass spectrometry and spectroscopy-based techniques.[7][10]
Troubleshooting Guides
Issue: I am observing a decrease in the expected biological activity of my this compound solution over time.
-
Possible Cause 1: Chemical Degradation. The compound may be degrading in solution due to improper storage conditions.
-
Troubleshooting Step: Verify that the solution has been stored at the recommended temperature of -20°C and protected from light.[1] Consider performing a stability study to determine the rate of degradation under your specific storage and experimental conditions.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to degradation of the compound.
-
Troubleshooting Step: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
-
Possible Cause 3: Interaction with Container. The compound may be adsorbing to the surface of the storage container.
-
Troubleshooting Step: Use low-protein binding tubes or silanized glassware for storage.
-
Issue: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing my this compound solution.
-
Possible Cause 1: Formation of Degradation Products. The new peaks may correspond to degradation products of this compound.
-
Troubleshooting Step: Conduct forced degradation studies to intentionally generate degradation products.[5][8] This involves exposing the solution to stress conditions such as acid, base, heat, light, and oxidizing agents.[6][11][12] The resulting chromatograms can help in identifying the degradation peaks.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be due to contamination of the solvent, glassware, or the analytical instrument.
-
Troubleshooting Step: Analyze a blank sample (solvent only) to rule out contamination from the solvent or system. Ensure all glassware is thoroughly cleaned.
-
Data Presentation: Example Stability Data
The following tables present hypothetical stability data for this compound in a DMSO stock solution and a buffered aqueous solution. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Stability of this compound (10 mM) in DMSO at Different Temperatures
| Storage Temperature | Time (Days) | Concentration Remaining (%) | Appearance |
| -20°C | 0 | 100.0 | Clear, colorless |
| 30 | 99.8 | Clear, colorless | |
| 90 | 99.5 | Clear, colorless | |
| 180 | 99.1 | Clear, colorless | |
| 4°C | 0 | 100.0 | Clear, colorless |
| 30 | 98.2 | Clear, colorless | |
| 90 | 95.6 | Clear, colorless | |
| 180 | 91.3 | Faint yellow tint | |
| Room Temperature (25°C) | 0 | 100.0 | Clear, colorless |
| 7 | 92.5 | Yellow tint | |
| 14 | 85.1 | Yellow tint | |
| 30 | 75.4 | Brownish tint |
Table 2: Influence of pH on the Stability of this compound (100 µM) in Aqueous Buffer at 37°C
| pH | Time (Hours) | Concentration Remaining (%) |
| 3.0 | 0 | 100.0 |
| 24 | 98.7 | |
| 72 | 96.2 | |
| 5.0 | 0 | 100.0 |
| 24 | 99.1 | |
| 72 | 97.5 | |
| 7.4 | 0 | 100.0 |
| 24 | 95.3 | |
| 72 | 88.9 | |
| 9.0 | 0 | 100.0 |
| 24 | 85.6 | |
| 72 | 65.2 |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer should be optimized for peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance.
-
Sample Preparation: Dilute the stock solution to an appropriate concentration within the linear range of the assay.
-
Analysis: Inject a known volume of the sample and record the chromatogram. The peak area of this compound is used to quantify its concentration.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][8]
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at a specified temperature for a set period.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 70°C).
-
Photodegradation: Expose the drug solution to a light source, such as a photostability chamber, according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ijsdr.org [ijsdr.org]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Neuroprotective Efficacy of (+)-Igmesine Hydrochloride
A guide for researchers and drug development professionals validating the neuroprotective potential of (+)-Igmesine hydrochloride against established and alternative therapeutic agents.
This guide provides a comprehensive comparison of the neuroprotective effects of this compound, a selective sigma-1 (σ1) receptor agonist, with other neuroprotective agents, including the fellow σ1 receptor agonist PRE-084, and the established Alzheimer's disease medications Donepezil (B133215) and Memantine (B1676192). The information is curated to provide researchers, scientists, and drug development professionals with a consolidated resource of experimental data and detailed methodologies to aid in the evaluation and validation of these compounds.
Mechanism of Action: A Shared Pathway with Distinct Modulators
This compound exerts its neuroprotective effects primarily through its agonistic activity at the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the σ1 receptor by agonists like this compound and PRE-084 triggers a cascade of cellular events that collectively enhance neuronal survival and resilience. These include the modulation of intracellular calcium signaling, reduction of endoplasmic reticulum stress, and attenuation of apoptosis and inflammation.
Donepezil, an acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist, achieve neuroprotection through different primary mechanisms. However, emerging evidence suggests some convergence in their downstream effects with σ1 receptor agonists, such as the modulation of cell survival pathways and reduction of oxidative stress.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the efficacy of this compound and its alternatives in key assays for neuroprotection. Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison should be approached with caution due to variations in experimental models and conditions.
Table 1: Neuronal Viability
| Compound | Experimental Model | Insult | Concentration | % Increase in Cell Viability (Compared to Insult) |
| This compound | Gerbil model of global cerebral ischemia | 5 min bilateral carotid occlusion | 50, 75, and 100 mg/kg (p.o.) | Significant protection against ischemia-induced cell death[1] |
| PRE-084 | Primary hippocampal neurons | Glutamate | 0.1 µg/g and 10 µg/g (i.p.) | Significantly reduced lesion size in cortical gray matter[2] |
| Donepezil | Rat cortical neurons | Oxygen-glucose deprivation | 10 µM | Significantly retained cell viability[3] |
| Memantine | Rat cortical neuron cultures | NMDA | 0.1 µM | Significant neuroprotection against NMDA toxicity |
| Eudesmin | PC12 cells and cortical neurons | Amyloid-β Oligomers (AβOs) | 30 nM | 25.4% (PC12) and 26.7% (cortical neurons) increase in viability[4] |
| Artemisinin | PC12 cells | 6-OHDA | 6.25 µM | Significantly attenuated the loss of cell viability[5] |
Table 2: Inhibition of Apoptosis
| Compound | Experimental Model | Insult | Assay | Concentration | % Reduction in Apoptotic Markers (Compared to Insult) |
| PRE-084 | Newborn mice brain injury model | Excitotoxic insult | TUNEL & Caspase-3 activation | 0.1 µg/g and 10 µg/g (i.p.) | Reduced TUNEL positivity and caspase-3 activation[2] |
| Donepezil | Rat model of cholinergic depletion | 192-IgG-saporin injection | Caspase-3 activity | Pre-treatment | Reduced hippocampal and neocortical caspase-3 activity[6] |
| Memantine | Ischemic stroke models | Ischemia | Apoptotic cell count | N/A | Decreased number of apoptotic cells[7] |
Table 3: Reduction of Oxidative Stress
| Compound | Experimental Model | Outcome Measure | Concentration | % Reduction in Oxidative Stress Markers (Compared to Control/Insult) |
| This compound | Gerbil model of global cerebral ischemia | Nitric oxide synthase activity | 100 mg/kg (i.p.) | Attenuated the increase in NO synthase activities[1] |
| Memantine | Ischemic stroke models | Oxidative stress index | N/A | Lower oxidative stress index[7] |
| Sigma-1 Receptor Activation | COS-7 cells | Reactive Oxygen Species (ROS) | N/A | Nearly 50% reduction in ROS levels in transfected cells[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Neuroprotection Experimental Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To quantify the metabolic activity of neuronal cells as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and grow for 24-48 hours.
-
Induction of Neurotoxicity: Treat the cells with the desired neurotoxic agent (e.g., glutamate, amyloid-beta) for the specified duration. Include untreated control wells.
-
Treatment with Neuroprotective Compound: Co-treat or pre-treat the cells with various concentrations of the neuroprotective compound being tested.
-
MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is based on the ability of the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or in a 96-well plate as described for the cell viability assay.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature to allow entry of the labeling reagents.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber, protected from light.
-
-
Counterstaining (Optional): Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cells.
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides or directly image the 96-well plate using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (as determined by the nuclear counterstain).
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: This assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3. The cleavage of the substrate releases a chromophore or a fluorophore, which can be quantified spectrophotometrically or fluorometrically.
Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release the intracellular contents, including active caspases.
-
Protein Quantification: Determine the total protein concentration of the cell lysates to normalize the caspase activity.
-
Caspase-3 Reaction:
-
In a 96-well plate, add a specific amount of cell lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Include a negative control (lysate without substrate) and a positive control (recombinant active caspase-3).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular reactive oxygen species, an indicator of oxidative stress.
Principle: This assay employs a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS within the cells to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Preparation and Treatment: Culture and treat the cells as described in previous protocols.
-
Probe Loading:
-
Remove the culture medium and wash the cells with a serum-free medium or buffer.
-
Load the cells with the DCFH-DA probe (typically 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: After incubation, wash the cells with serum-free medium or buffer to remove the excess probe.
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage or fold change relative to the control group.
Conclusion
This compound demonstrates significant neuroprotective potential, primarily through its action as a selective σ1 receptor agonist. While direct comparative data against other neuroprotective agents in standardized models is still emerging, the available evidence suggests its efficacy in mitigating neuronal damage in models of ischemia and its mechanistic parallels with other σ1 receptor agonists like PRE-084. Further head-to-head studies are warranted to definitively position this compound within the landscape of neuroprotective therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies.
References
- 1. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can the neuroprotective effects of memantine prevent the complications of brain injuries? A systematic review of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Sigma-1 Receptor Mediated Effects: A Comparative Guide to the Antagonist BD1063
For researchers, scientists, and drug development professionals, unequivocally demonstrating the involvement of the sigma-1 receptor (σ1R) in a biological process is paramount. The selective antagonist BD1063 has emerged as a critical tool for this purpose. This guide provides a comprehensive comparison of BD1063 with other σ1R antagonists, supported by experimental data and detailed protocols, to aid in the rigorous validation of σ1R-mediated effects.
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions and pathological conditions, including neurodegenerative diseases, pain, and addiction.[1][2][3] Its multifaceted roles necessitate precise pharmacological tools to dissect its specific contributions. BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) is a potent and selective σ1R antagonist widely used to block σ1R activity and thereby confirm the receptor's involvement in observed biological phenomena.[4][5]
Comparative Analysis of Sigma-1 Receptor Antagonists
The selection of an appropriate antagonist is crucial for experimental success. BD1063 is often favored for its high affinity and selectivity for the σ1R over the sigma-2 receptor (σ2R) and other targets. The following table summarizes the binding affinities of BD1063 and other commonly used σ1R antagonists.
| Compound | Target | Ki (nM) | Selectivity (σ1 vs σ2) | Reference |
| BD1063 | σ1R | 4.43 - 5.6 | ~30-fold to 38-fold | [4][6][7] |
| σ2R | 210.2 | [7] | ||
| NE-100 | σ1R | 1.9 | ~21-fold | [7] |
| σ2R | 41.4 | [7] | ||
| BD-1047 | σ1R | High Affinity | Less selective than BD1063 | [8][9] |
| σ2R | Lower Affinity | [8] | ||
| Haloperidol | σ1R | High Affinity | Non-selective | [10] |
| σ2R | High Affinity | [10] | ||
| D2 Receptor | High Affinity | [10] | ||
| S1RA (E-52862) | σ1R | 17.0 ± 7.0 | Selective over σ2R | [4] |
Key Considerations:
-
Selectivity: BD1063 exhibits a significant preference for the σ1R over the σ2R, which is critical for attributing observed effects specifically to σ1R antagonism.[6][7] Haloperidol, while a potent σ1R ligand, also has high affinity for dopamine (B1211576) D2 receptors, confounding data interpretation in systems where dopaminergic signaling is relevant.[10]
-
Potency: With a Ki in the low nanomolar range, BD1063 is a potent antagonist, allowing for effective receptor blockade at relatively low concentrations.[4]
Experimental Applications and Supporting Data
BD1063 has been instrumental in confirming σ1R's role in various physiological and pathological processes. Below are examples of its application with supporting quantitative data.
Neuroprotection
In models of amyotrophic lateral sclerosis (ALS), both σ1R agonists and surprisingly, the antagonist BD1063, have demonstrated neuroprotective effects.[11][12] This highlights the complex nature of σ1R modulation.
| Model | Treatment | Outcome | Result | Reference |
| Spinal Cord Organotypic Cultures (Chronic Excitotoxicity) | BD1063 (3 µM) | Motor Neuron Survival | Significant preservation of motor neurons | [11] |
| SOD1G93A ALS Mice | BD1063 | Neuromuscular Function | Preserved neuromuscular function in hindlimbs | [11][13] |
| Motor Neuron Survival | Increased number of surviving motor neurons | [11][13] | ||
| L4-L5 Rhizotomy in Mice | BD1063 | Motor Neuron Survival | ~20% reduction in motor neuron loss | [12] |
Pain Modulation
The involvement of σ1R in pain signaling has been extensively validated using antagonists like BD1063. Studies show that blocking σ1R can alleviate various forms of pathological pain.[14][15][16]
| Pain Model | Animal Model | Treatment | Effect | Reference |
| Fibromyalgia-like (Reserpine-induced myalgia & Acidified saline injections) | Mice | BD1063 (40 mg/kg) | Maximal antihyperalgesic effects | [14] |
| Neuropathic Pain (Chronic Constriction Injury) | Rats | BD1063 (17.8 mg/kg) + Quercetin (B1663063) (5.6 mg/kg) | Potentiated antinociceptive effect | [16][17] |
| Inflammatory Pain (Carrageenan-induced) | Rodents | BD1063 | Antiallodynic and/or antihyperalgesic effects | [15] |
Substance Abuse and Reinforcement
BD1063 has been used to demonstrate the role of σ1R in the reinforcing effects of substances like ethanol (B145695).
| Model | Animal Model | Treatment (Dose) | Outcome | Result | Reference |
| Ethanol Self-Administration | Sardinian alcohol-preferring (sP) rats | BD1063 (3.3-11 mg/kg, s.c.) | Ethanol Self-Administration | Dose-dependent reduction | [6][18] |
| Acutely withdrawn ethanol-dependent Wistar rats | BD1063 (4-11 mg/kg, s.c.) | Ethanol Self-Administration | Dose-dependent reduction | [6][18] | |
| Non-dependent Wistar controls | BD1063 (up to 11 mg/kg, s.c.) | Ethanol Self-Administration | No significant modification | [6][18] | |
| Progressive Ratio Responding for Ethanol | sP rats | BD1063 | Breakpoint | Dose-dependent reduction | [6][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments utilizing BD1063.
In Vitro: Motor Neuron Survival Assay in Spinal Cord Organotypic Cultures
-
Objective: To assess the neuroprotective effect of BD1063 against chronic excitotoxicity.
-
Protocol:
-
Prepare spinal cord organotypic cultures (SCOCs) from embryonic rats.
-
Induce chronic excitotoxicity by adding an excitotoxic agent (e.g., THA) to the culture medium.
-
Treat the cultures with varying concentrations of BD1063 (e.g., 0.3 µM, 3 µM, 30 µM).
-
After a defined period (e.g., 21 days in vitro), fix the cultures.
-
Perform immunohistochemistry using a motor neuron-specific marker (e.g., SMI-32).
-
Quantify the number of surviving motor neurons in the ventral horn.
-
-
Confirmation of σ1R involvement: Co-administration of a σ1R agonist (like PRE-084) with BD1063 can be performed to demonstrate that the agonist's protective effects are blocked by the antagonist.[11][19]
In Vivo: Assessment of Antinociceptive Effects in a Neuropathic Pain Model
-
Objective: To determine the effect of BD1063 on pain behaviors in an animal model of neuropathic pain.
-
Protocol:
-
Induce neuropathic pain in rodents using a standard model, such as chronic constriction injury (CCI) of the sciatic nerve.
-
After a post-operative period to allow for the development of pain behaviors, assess baseline nociceptive thresholds (e.g., thermal hyperalgesia using the Hargreaves test, mechanical allodynia using von Frey filaments).
-
Administer BD1063 via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
At specific time points post-administration, re-assess nociceptive thresholds.
-
A significant increase in pain threshold compared to vehicle-treated animals indicates an antinociceptive effect.
-
-
Synergism Studies: To explore therapeutic potential, BD1063 can be co-administered with other analgesic compounds (e.g., quercetin) to evaluate for synergistic or additive effects.[16][17]
In Vivo: Ethanol Self-Administration Paradigm
-
Objective: To investigate the role of σ1R in the reinforcing properties of ethanol.
-
Protocol:
-
Train rats to self-administer ethanol in operant conditioning chambers.
-
Establish a stable baseline of ethanol intake.
-
Administer BD1063 (subcutaneously) at different doses prior to the self-administration sessions.
-
Measure the number of lever presses and the volume of ethanol consumed.
-
A dose-dependent decrease in ethanol self-administration suggests that σ1R antagonism reduces the reinforcing effects of ethanol.
-
-
Specificity Control: To ensure the effect is specific to ethanol reinforcement and not a general suppression of behavior, the effect of BD1063 on the self-administration of another reinforcing substance (e.g., saccharin) can be assessed.[6][18]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental designs can enhance understanding.
Caption: Sigma-1 Receptor Signaling Cascade.
Caption: Workflow for Confirming σ1R-Mediated Effects.
References
- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sigma‐1 receptor antagonist (BD‐1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury | Semantic Scholar [semanticscholar.org]
- 18. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of the Sigma-1 Receptor Agonists: (+)-Igmesine hydrochloride and PRE-084
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent sigma-1 receptor (S1R) agonists, (+)-Igmesine hydrochloride and PRE-084. Both compounds are widely utilized in preclinical research to investigate the therapeutic potential of S1R activation in a variety of neurological and psychiatric disorders. This document synthesizes available experimental data to offer an objective comparison of their binding affinities, selectivity, and functional effects.
Data Presentation: Quantitative Comparison
The following table summarizes the in vitro binding affinities of this compound and PRE-084 for the sigma-1 (σ1) and sigma-2 (σ2) receptors. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Selectivity |
| This compound | σ1 | ~19.1 nM (KD)[1] | Highly selective for σ1 over σ2[1] | |
| σ2 | >1000 nM[1] | |||
| PRE-084 | σ1 | 2.2 nM, 53.2 nM[2][3] | 44 nM[4][5][6] | ~600-fold selective for σ1 over σ2[3] |
| σ2 |
Mechanism of Action and Signaling Pathways
Both this compound and PRE-084 are agonists of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[7] Upon agonist binding, the S1R dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to various cellular compartments to modulate the function of numerous proteins, including ion channels and kinases.[4][7] This modulation leads to a cascade of downstream effects that are believed to underlie the neuroprotective and procognitive properties of S1R agonists.
The following diagram illustrates the generalized signaling pathway initiated by the activation of the sigma-1 receptor by agonists like (+)-Igmesine and PRE-084.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the sigma-1 receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cultured cells expressing the sigma-1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound ((+)-Igmesine or PRE-084).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
The following diagram outlines the workflow for a typical competitive radioligand binding assay.
In Vivo Neuroprotection Studies with PRE-084
Numerous studies have demonstrated the neuroprotective effects of PRE-084 in various animal models of neurological disorders. A common experimental design is as follows:
-
Animal Model: Mice or rats are often used. The choice of model depends on the disease being studied (e.g., stroke models, neurotoxin-induced models of Parkinson's disease, or transgenic models of Alzheimer's disease).
-
Drug Administration: PRE-084 is typically dissolved in a vehicle such as saline and administered via intraperitoneal (i.p.) injection. Doses can range from 0.1 to 10 mg/kg.[3][8]
-
Treatment Regimen: The timing and frequency of administration vary. In some studies, PRE-084 is given as a pre-treatment before the induction of injury, while in others, it is administered post-injury.[8] Chronic treatment regimens are also employed in models of progressive neurodegenerative diseases.
-
Outcome Measures: The efficacy of PRE-084 is assessed using a variety of behavioral tests to measure motor function and cognitive performance.[4] Histological and molecular analyses are also performed on brain tissue to quantify neuronal survival, levels of neurotrophic factors (e.g., BDNF), and markers of inflammation and apoptosis.[4][8]
Functional Assay: Modulation of NMDA Receptor-Induced cGMP Production by (+)-Igmesine
(+)-Igmesine has been shown to inhibit the increase in cyclic guanosine (B1672433) monophosphate (cGMP) induced by N-methyl-D-aspartate (NMDA) receptor activation. A generalized protocol for such an assay is outlined below:
-
Cell Culture: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or a suitable cell line are used.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with a fixed concentration of NMDA to activate NMDA receptors and induce cGMP production.
-
Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration is then measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The cGMP levels in the presence of (+)-Igmesine are compared to those in its absence to determine the inhibitory effect of the compound.
Efficacy Comparison and Conclusion
Both this compound and PRE-084 are potent and selective sigma-1 receptor agonists. Based on the available binding data, PRE-084 appears to have a slightly higher affinity for the sigma-1 receptor in some studies. Both compounds exhibit high selectivity over the sigma-2 receptor.
Functionally, both agonists have demonstrated neuroprotective and cognitive-enhancing effects in a variety of preclinical models.[4][9] PRE-084 has been extensively studied and has shown efficacy in models of stroke, neurodegenerative diseases, and neuropathic pain.[4][8][10] (+)-Igmesine has also been shown to have antidepressant-like and anti-amnesic effects and to modulate NMDA receptor function.[9][11]
The choice between this compound and PRE-084 for a particular research application may depend on the specific experimental context, including the desired pharmacokinetic profile and the specific downstream signaling pathways of interest. Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting a sigma-1 receptor agonist. Further head-to-head comparative studies would be beneficial to more definitively delineate the differences in their in vivo efficacy and pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 8. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. mdpi.com [mdpi.com]
- 11. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (+)-Igmesine hydrochloride and SA4503
A Comprehensive Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuroprotective and cognitive-enhancing drug candidates, the selective sigma-1 receptor (σ1R) agonists (+)-Igmesine hydrochloride and SA4503 have emerged as significant compounds of interest. Both molecules have demonstrated promising preclinical and, in the case of SA4503, clinical potential in models of neurological disorders. This guide provides a detailed head-to-head comparison of their pharmacological profiles, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these two prominent σ1R agonists.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | SA4503 (Cutamesine) |
| Primary Target | Sigma-1 Receptor (σ1R) | Sigma-1 Receptor (σ1R) |
| Receptor Affinity (Ki) | ~19.1 nM for σ1R | ~4.6 nM - 17.4 nM for σ1R |
| Receptor Selectivity | High for σ1R over σ2R (>50-fold) | High for σ1R over σ2R (~14-100-fold) |
| Mechanism of Action | σ1R Agonist | σ1R Agonist |
| Key Downstream Effects | Modulation of intracellular calcium mobilization, potentiation of NMDA receptor function, increased acetylcholine (B1216132) release | Attenuation of MAPK/ERK signaling pathway, increased acetylcholine release, neuroprotection against oxidative stress |
| Therapeutic Potential | Antidepressant, neuroprotective, cognitive enhancer | Cognitive enhancer, neuroprotective (stroke, neurodegenerative diseases), antidepressant |
| Clinical Development | Early clinical trials for depression (discontinued for marketing reasons) | Phase II clinical trials for acute ischemic stroke |
Receptor Binding Profiles: A Quantitative Comparison
Both (+)-Igmesine and SA4503 exhibit high affinity and selectivity for the sigma-1 receptor. The following table summarizes their binding affinities from various radioligand binding assays. It is important to note that direct comparisons are best made from studies employing identical experimental conditions.
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | --INVALID-LINK---Pentazocine | Rat brain membranes | 19.1 | - | [1] |
| SA4503 | --INVALID-LINK---Pentazocine | Guinea pig brain membranes | 4.6 | - | [2] |
| SA4503 | --INVALID-LINK---Pentazocine | Guinea pig brain membranes | - | 17.4 ± 1.9 | [3][4] |
| SA4503 | --INVALID-LINK---Pentazocine | Guinea pig brain membranes | - | 17 ± 1.9 | [5] |
Sigma-2 Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | [³H]DTG | - | >1000 | >1000 | [1] |
| SA4503 | [³H]DTG | Guinea pig brain membranes | 63.1 | - | [2] |
| SA4503 | [³H]DTG | Guinea pig brain membranes | - | 1800 ± 310 | [5] |
| SA4503 | [³H]DTG | Guinea pig brain membranes | - | 1784 | [2][6] |
Mechanism of Action and Signaling Pathways
While both compounds act as σ1R agonists, their downstream effects involve distinct signaling cascades.
This compound: Activation of the σ1R by (+)-Igmesine has been shown to modulate intracellular calcium levels. This is a critical mechanism as the σ1R is an endoplasmic reticulum (ER) chaperone protein that translocates to the plasma membrane upon stimulation, influencing ion channel function and calcium mobilization from intracellular stores. This modulation of calcium signaling is believed to underlie its neuroprotective and cognitive-enhancing effects.
SA4503 (Cutamesine): SA4503's mechanism of action also originates with σ1R agonism but has been notably linked to the attenuation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway. In models of oxidative stress, SA4503 has been shown to reduce the activation of this pathway, thereby preventing downstream apoptotic signaling. Additionally, similar to (+)-Igmesine, SA4503 enhances acetylcholine release in the cortex and hippocampus.[3]
Preclinical and Clinical Evidence
Both compounds have a body of preclinical evidence supporting their therapeutic potential.
This compound has demonstrated efficacy in animal models of depression and cognitive impairment.[7] Notably, its clinical development for depression was discontinued (B1498344) due to marketing considerations rather than efficacy or safety concerns.
SA4503 has been extensively studied in preclinical models of stroke, Alzheimer's disease, and depression.[8][9] These studies have highlighted its neuroprotective and cognitive-enhancing properties.[5][10] SA4503 progressed to a Phase II clinical trial for the enhancement of recovery after acute ischemic stroke.[8][9] The trial demonstrated that cutamesine (B1662484) was safe and well-tolerated, and while not meeting its primary endpoint in the overall population, a post-hoc analysis suggested potential benefits in patients with more severe strokes.[8][9]
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for the sigma-1 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the σ1R.
Materials:
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Test compounds (this compound, SA4503)
-
Rat or guinea pig brain membrane homogenates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane homogenate, --INVALID-LINK---pentazocine at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the competition binding curve and the Ki value is calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following compound administration.
Objective: To assess the effect of σ1R agonists on intracellular calcium levels.
Materials:
-
Cultured neuronal or other suitable cells
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Load cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Measure baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Add the test compound ((+)-Igmesine or SA4503) and immediately begin recording the fluorescence ratio (340/380 nm) over time.
-
An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.
Summary and Future Directions
Both this compound and SA4503 are potent and selective sigma-1 receptor agonists with compelling preclinical data supporting their potential as therapeutic agents for a range of neurological and psychiatric disorders. While SA4503 has progressed further in clinical development, the discontinuation of (+)-Igmesine's clinical trials for non-scientific reasons suggests its potential may be underexplored.
Key differences in their reported mechanisms of action, particularly the well-documented role of SA4503 in modulating the MAPK/ERK pathway, may offer a basis for differential therapeutic applications. Further head-to-head studies under identical experimental conditions are warranted to definitively compare their binding kinetics, functional potencies, and downstream signaling effects. Such studies will be invaluable for guiding the future development and potential clinical application of these promising sigma-1 receptor agonists.
References
- 1. High-Throughput In Vitro Identification of Direct MAPK/Erk Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of acetylcholine release by SA4503, a novel sigma 1 receptor agonist, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-Igmesine Hydrochloride: Receptor Cross-Reactivity Profile
(+-)-Igmesine hydrochloride is a high-affinity ligand primarily targeting the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein involved in the modulation of various signaling pathways. Its selectivity is a critical aspect of its pharmacological profile. This guide provides a comparative analysis of the cross-reactivity of (+)-Igmesine hydrochloride with other receptors, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of its binding characteristics.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for its primary target and other receptors has been determined through radioligand binding assays. The data, summarized in the table below, highlights the compound's selectivity for the σ₁ receptor.
| Receptor/Target | Ligand/Parameter | Kd (nM) | Ki (nM) | IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) Receptor | 19.1 | [1] | |||
| Sigma-2 (σ₂) Receptor | >1000 | [1] | |||
| NMDA Receptor Function | NMDA-induced cGMP increase | ~100 | [1] | ||
| Serotonin (B10506) Transporter (SERT) | 5-HT Uptake Inhibition | Weak Inhibition | [1] | ||
| Monoamine Oxidase A (MAO-A) | >10,000 | [2] | |||
| Monoamine Oxidase B (MAO-B) | >10,000 | [2] | |||
| Norepinephrine (B1679862) Transporter (NET) | NE Uptake Inhibition | Weak Effect | [2] |
Data Interpretation:
-
High Affinity for Sigma-1: this compound demonstrates a high binding affinity for the σ₁ receptor, with a dissociation constant (Kd) of 19.1 nM.[1]
-
High Selectivity over Sigma-2: There is a significant selectivity for the σ₁ receptor over the σ₂ receptor, with an IC₅₀ value greater than 1000 nM for the latter.[1]
-
Modulation of NMDA Receptor Pathway: While not appearing to bind directly to the NMDA receptor with high affinity, this compound inhibits the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP) with an IC₅₀ of approximately 100 nM, suggesting a modulatory role in this pathway.[1]
-
Weak Monoaminergic Activity: The compound exhibits weak inhibitory effects on the serotonin and norepinephrine transporters and has negligible activity at monoamine oxidase A and B.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
This protocol is a standard method used to determine the binding affinity of a compound for sigma receptors.
1. Membrane Preparation:
-
Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
For σ₁ receptor binding , membrane homogenates are incubated with a specific radioligand, such as --INVALID-LINK---pentazocine, at various concentrations.
-
For σ₂ receptor binding , [³H]DTG is used as the radioligand in the presence of a masking concentration of a selective σ₁ ligand to block binding to σ₁ sites.
-
To determine the affinity of this compound, competition binding assays are performed where the membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol).
3. Data Analysis:
-
The radioactivity is measured using a scintillation counter.
-
The data from competition binding assays are analyzed using non-linear regression to calculate the IC₅₀ value, which is the concentration of the competing ligand that displaces 50% of the specific radioligand binding.
-
The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for NMDA Receptor-Mediated cGMP Production
This assay measures the functional effect of a compound on the NMDA receptor signaling pathway.
1. Cell Culture:
-
Primary neuronal cultures or cell lines expressing NMDA receptors are used.
2. cGMP Measurement:
-
Cells are pre-incubated with varying concentrations of this compound.
-
NMDA and its co-agonist, glycine, are then added to stimulate the NMDA receptors.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cGMP is measured using a commercially available enzyme immunoassay (EIA) kit.
3. Data Analysis:
-
The IC₅₀ value, representing the concentration of this compound that causes a 50% inhibition of the NMDA-induced cGMP increase, is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: NMDA Receptor-Mediated cGMP Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Analysis of (+)-Igmesine Hydrochloride and Other Sigma-1 Receptor Agonists for Cognitive Enhancement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Igmesine hydrochloride against other prominent sigma-1 receptor agonists—SA4503, PRE-084, and Donepezil (B133215)—in the context of cognitive enhancement. The following sections detail their receptor binding affinities, efficacy in preclinical models of cognitive impairment, and the underlying signaling pathways, supported by experimental data and protocols.
The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits. Agonism at this receptor modulates multiple cellular processes, including neurotransmitter release, ion channel activity, and neurotrophic factor signaling, all of which are critical for learning and memory. This guide focuses on a comparative analysis of this compound and other key sigma-1 receptor agonists.
Comparative Efficacy in Preclinical Models of Cognitive Impairment
The cognitive-enhancing properties of sigma-1 receptor agonists are frequently evaluated in animal models of amnesia, most commonly induced by the muscarinic antagonist scopolamine. This model mimics the cholinergic deficits observed in neurodegenerative diseases like Alzheimer's disease. Key behavioral assays used to assess cognitive function include the Morris water maze (for spatial learning and memory) and the passive avoidance test (for long-term memory).
Scopolamine-Induced Amnesia Model
In a rat model of scopolamine-induced amnesia, this compound has demonstrated a dose-dependent reversal of cognitive deficits. Intraperitoneal (i.p.) administration of (+)-Igmesine at doses ranging from 0.25 to 16 mg/kg has been shown to be effective.[1] Similarly, SA4503 has been reported to reverse scopolamine-induced amnesia at sub-mg/kg doses.[2] While direct comparative studies are limited, the available data suggest both compounds are potent cognitive enhancers. Donepezil, an acetylcholinesterase inhibitor with high affinity for the sigma-1 receptor, also effectively reverses scopolamine-induced amnesia, although its mechanism is multifaceted, involving both cholinergic and sigma-1 receptor-mediated actions.[3][4] PRE-084 has also shown efficacy in attenuating learning impairments in various amnesia models.[5]
Table 1: Efficacy of Sigma-1 Receptor Agonists in the Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
| Compound | Animal Model | Doses Tested | Key Findings |
| This compound | Rat | 0.25-16 mg/kg (i.p.) | Dose-dependent reversal of scopolamine-induced deficits in passive avoidance tasks. |
| SA4503 | Mouse | 0.03-1 mg/kg (s.c.) | Attenuated dizocilpine-induced memory deficits in a bell-shaped dose-response manner.[2] |
| PRE-084 | Mouse | ~1 mg/kg (i.p.) | Attenuated MK-801-induced learning impairment.[5] |
| Donepezil | Mouse | Not specified | Attenuated dizocilpine-induced learning impairments, an effect blocked by a sigma-1 receptor antagonist.[3] |
Receptor Binding Affinity and Selectivity
The potency and selectivity of a sigma-1 receptor agonist are critical determinants of its therapeutic potential and side-effect profile. The table below summarizes the binding affinities of this compound and its comparators for the sigma-1 receptor.
Table 2: Binding Affinities of Selected Sigma-1 Receptor Agonists
| Compound | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | 39 ± 8 | 19.1 | High selectivity over σ2 receptors (IC50 > 1000 nM)[6] |
| SA4503 | 17.4 ± 1.9 | - | Approximately 100-fold less affinity for the σ2 receptor. |
| PRE-084 | - | - | Data not available in the provided context. |
| Donepezil | - | 14.6 | High affinity for the sigma-1 receptor.[3] |
Signaling Pathways in Cognitive Enhancement
Activation of the sigma-1 receptor by agonists initiates a cascade of downstream signaling events that are believed to underlie their cognitive-enhancing effects. While there is a commonality in the pathways modulated, the precise mechanisms can vary between different agonists.
Modulation of Neurotransmitter Systems
Sigma-1 receptor agonists are known to modulate several key neurotransmitter systems involved in cognition. (+)-Igmesine has been shown to increase acetylcholine (B1216132) release, which is crucial for learning and memory.[1] SA4503 also enhances central cholinergic functions. Both compounds are thought to exert their pro-cognitive effects, at least in part, by potentiating cholinergic neurotransmission.
Interaction with NMDA Receptors and Calcium Signaling
A critical mechanism of action for sigma-1 receptor agonists is the modulation of N-methyl-D-aspartate (NMDA) receptor function and intracellular calcium signaling. (+)-Igmesine modulates NMDA receptor-induced neuronal firing in the hippocampus and influences intracellular calcium levels.[1] This modulation of glutamatergic neurotransmission is a key aspect of synaptic plasticity, the cellular basis of learning and memory. PRE-084 has also been shown to potentiate NMDA receptor responses.[7]
Neurotrophic Factor Signaling
Recent evidence suggests that sigma-1 receptor activation can lead to the upregulation of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). PRE-084 has been shown to increase BDNF levels by activating the ERK/CREB signaling pathway, which is known to play a vital role in neuronal survival, growth, and synaptic plasticity. This suggests a potential mechanism for the long-term cognitive benefits and neuroprotective effects of sigma-1 receptor agonists.
Below are diagrams illustrating the key signaling pathways.
Experimental Protocols
Scopolamine-Induced Amnesia in the Passive Avoidance Test
Objective: To assess the ability of a test compound to reverse chemically-induced memory deficits.
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Habituation: On the first day, each animal is placed in the light compartment and allowed to explore the apparatus for a set period (e.g., 5 minutes).
-
Training (Acquisition): On the second day, the animal is again placed in the light compartment. Once it enters the dark compartment, the guillotine door is closed, and a mild, brief electric foot shock is delivered through the grid floor.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered at a specified time before or after the training session, depending on the experimental design. Scopolamine is typically administered 30 minutes before the training trial to induce amnesia.
-
Testing (Retention): 24 hours after the training session, the animal is placed back into the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds). A longer latency to enter the dark compartment is indicative of better memory retention.
Morris Water Maze Test
Objective: To evaluate spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants of the pool. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (Training): For several consecutive days (e.g., 4-5 days), the animal is placed in the water at different starting positions and must find the hidden platform. The time it takes to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Probe Trial (Memory Retention): 24 hours after the last training session, the platform is removed from the pool, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates good spatial memory.
-
Treatment: The test compound and amnesic agent (if used) are administered according to a predetermined schedule throughout the training and/or testing phases.
Conclusion
This compound and other sigma-1 receptor agonists, including SA4503, PRE-084, and Donepezil, have demonstrated significant potential for cognitive enhancement in preclinical models. Their mechanisms of action converge on the modulation of key neurotransmitter systems, ion channels, and neurotrophic factor signaling pathways that are fundamental to learning and memory. While all these compounds show promise, further head-to-head comparative studies are warranted to fully elucidate their relative efficacy, potency, and potential for clinical development. The detailed experimental protocols provided in this guide offer a framework for such future investigations. The continued exploration of sigma-1 receptor agonists represents a promising avenue for the development of novel therapeutics for a wide range of cognitive disorders.
References
- 1. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PRE-084, a sigma selective PCP derivative, attenuates MK-801-induced impairment of learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the binding kinetics of various sigma-1 ligands
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein implicated in a multitude of physiological and pathological processes, making it a compelling target for therapeutic intervention in neurological disorders, pain management, and oncology. The interaction of small molecule ligands with S1R is the initial step in modulating its function. Understanding the kinetics of this binding—specifically the rates of association and dissociation—provides crucial insights into a ligand's mechanism of action, duration of effect, and potential therapeutic efficacy. This guide offers a comparative analysis of the binding kinetics of various well-characterized sigma-1 receptor ligands, supported by experimental data and detailed methodologies.
Quantitative Analysis of Ligand Binding Kinetics
The binding of a ligand to a receptor is a dynamic process characterized by an association rate constant (kₒₙ) and a dissociation rate constant (kₒff). The ratio of these constants determines the equilibrium dissociation constant (Kd), a measure of the ligand's binding affinity. A lower Kd value indicates a higher binding affinity. The following table summarizes the available kinetic and affinity data for several key sigma-1 receptor ligands.
| Ligand | Ligand Type | kₒₙ (M⁻¹min⁻¹) | kₒff (min⁻¹) | Kᵢ (nM) | K𝒹 (nM) | Experimental Method | Source |
| (+)-Pentazocine | Agonist | 1.1 x 10⁷ | 0.00146 | 3.1 - 7 | 1.8 - 7 | Radioligand Binding, SPA | [1][2][3][4] |
| Haloperidol | Antagonist | 1.3 x 10⁷ | 0.0024 | 2 - 4.5 | ~3.1 | Radioligand Binding, SPA | [2][5][6] |
| PRE-084 | Agonist | Not Reported | Not Reported | 44 - 53.2 | Not Reported | Radioligand Binding | [7][8] |
| NE-100 | Antagonist | Not Reported | Not Reported | 1.4 - 4.16 | Not Reported | Radioligand Binding | [4][9] |
| (+)-SKF 10,047 | Agonist | Not Reported | Not Reported | ~4868 | Not Reported | Radioligand Binding | [6] |
| 1,3-di-o-tolyl-guanidine (DTG) | Non-selective | Not Reported | Not Reported | Not Reported | Not Reported | Radioligand Binding | [10] |
| Progesterone | Endogenous Ligand | Not Reported | Not Reported | 268 | Not Reported | Radioligand Binding | [11] |
Note: The availability of complete kinetic data (kₒₙ and kₒff) is limited in the published literature for many sigma-1 receptor ligands. Most studies report the equilibrium dissociation constant (Kᵢ or K𝒹), which reflects the overall binding affinity but not the dynamic nature of the interaction. The data presented are compiled from various sources and experimental conditions, which may contribute to variability.
Key Experimental Protocols
The determination of ligand binding kinetics is paramount for characterizing drug-receptor interactions. Below are detailed methodologies for two common experimental techniques used to study the sigma-1 receptor.
Radioligand Binding Assay
Radioligand binding assays are a foundational technique to determine the affinity (Kᵢ or K𝒹) of ligands for a receptor. This method involves the use of a radiolabeled ligand that binds to the receptor of interest.
a. Membrane Preparation:
-
Guinea pig liver or brain tissue, or cells expressing the sigma-1 receptor, are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.[12]
b. Saturation Binding Assay (to determine K𝒹 and Bₘₐₓ of the radioligand):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled sigma-1 selective ligand, such as --INVALID-LINK---pentazocine.[13]
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol).[14]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting non-specific binding from total binding. The K𝒹 and Bₘₐₓ (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding data.[12]
c. Competition Binding Assay (to determine Kᵢ of a test ligand):
-
A fixed concentration of the radioligand (typically at or below its K𝒹) and a fixed amount of membrane preparation are incubated with a range of concentrations of the unlabeled test ligand.[10]
-
The incubation and filtration steps are the same as in the saturation assay.
-
The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.[12]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that allows for the real-time measurement of radioligand binding without the need for a physical separation step, making it suitable for kinetic studies.[15][16]
a. Principle:
-
SPA beads contain a scintillant that emits light when a radioisotope is in close proximity.[17]
-
Receptor-containing membranes are immobilized on the surface of the SPA beads.
-
When a radiolabeled ligand binds to the receptor, it is brought close enough to the bead to excite the scintillant, generating a light signal that can be detected.[18] Unbound radioligand in the solution is too far away to produce a signal.[19]
b. Assay Procedure for Kinetic Analysis:
-
Association (kₒₙ):
-
Receptor-coated SPA beads are mixed with the radioligand in a microplate well.
-
The increase in light emission is monitored over time as the radioligand binds to the receptor.
-
The association rate constant (kₒₙ) is determined by fitting the kinetic data to a one-phase association model.
-
-
Dissociation (kₒff):
-
The radioligand is first allowed to reach binding equilibrium with the receptor-coated SPA beads.
-
A high concentration of an unlabeled competing ligand is then added to prevent re-binding of the dissociated radioligand.
-
The decrease in the SPA signal is monitored over time as the radioligand dissociates from the receptor.
-
The dissociation rate constant (kₒff) is determined by fitting the data to a one-phase dissociation model.
-
-
The equilibrium dissociation constant (K𝒹) can be calculated from the ratio of the rate constants (K𝒹 = kₒff / kₒₙ).
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams are provided.
Caption: Workflow for a typical radioligand binding assay.
Caption: Workflow for a Scintillation Proximity Assay (SPA) to determine binding kinetics.
References
- 1. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 16. revvity.com [revvity.com]
- 17. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (+)-Igmesine Hydrochloride for the Sigma-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding specificity of (+)-Igmesine hydrochloride for the sigma-1 (σ1) receptor. Through a detailed comparison with other well-established sigma-1 receptor ligands, this document aims to offer an objective assessment supported by experimental data to aid in research and drug development.
Introduction to this compound
This compound is a selective σ1 receptor ligand that has been investigated for its potential antidepressant and neuroprotective properties.[1][2] The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions and considered a therapeutic target for several neurological and psychiatric disorders. The specificity of a ligand for its intended target is a critical factor in drug development, as off-target interactions can lead to undesirable side effects and confound experimental results. This guide evaluates the specificity of (+)-Igmesine by comparing its binding affinity for the σ1 receptor with its affinity for other receptors and by contrasting its binding profile with that of other known σ1 receptor ligands.
Comparative Binding Affinity
The following tables summarize the in vitro binding affinities of this compound and a selection of comparator σ1 receptor ligands. Data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, with lower values indicating higher affinity. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Binding Affinity for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
| Compound | σ1 Receptor Affinity | σ2 Receptor Affinity | σ1/σ2 Selectivity Ratio |
| This compound | K_D_ = 19.1 nM [1] | IC50 > 1000 nM [1] | > 52 |
| IC50 = 39 ± 8 nM | |||
| Haloperidol | Ki = 3.2 - 13.8 nM | Ki = 13.7 - 580 nM | Variable |
| (+)-Pentazocine | Ki = 3.1 - 8.9 nM | Ki = 1400 - 4600 nM | High |
| SA4503 (Cutamesine) | IC50 = 17.4 nM[3] | IC50 = 1784 nM[3] | ~103 |
| Fluvoxamine | Ki = 36 - 163 nM | Ki > 10,000 nM | High |
Table 2: Off-Target Binding Profile of this compound and Comparator Ligands (Ki or IC50 in nM)
| Target | (+)-Igmesine | Haloperidol | (+)-Pentazocine | SA4503 (Cutamesine) |
| Sigma-1 | 19.1 (KD) | 3.2 - 13.8 | 3.1 - 8.9 | 17.4 (IC50) [3] |
| Sigma-2 | > 1000 (IC50) [1] | 13.7 - 580 | 1400 - 4600 | 1784 (IC50) [3] |
| Dopamine (B1211576) D2 | > 10,000 | 1.0 - 5.0 | > 10,000 | > 10,000 |
| Serotonin (B10506) Transporter (SERT) | Weak inhibitor[1] | 1300 | > 10,000 | > 10,000 |
| NMDA Receptor | ~100 (IC50, functional)[1] | 1000 - 5000 | > 10,000 | > 10,000 |
| Monoamine Oxidase A (MAO-A) | > 10,000 (IC50)[2] | - | - | - |
| Monoamine Oxidase B (MAO-B) | > 10,000 (IC50)[2] | - | - | - |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the σ1 receptor is provided below.
Objective: To determine the inhibition constant (Ki) of a test compound for the human sigma-1 receptor.
Materials:
-
Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol)
-
Membrane Preparation: Human σ1 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells) or guinea pig brain homogenate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM final concentration)
-
Test Compound: this compound or other comparators
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters (GF/B or GF/C)
-
Filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the [³H]-(+)-Pentazocine in the assay buffer to a final concentration of approximately 2-5 nM.
-
Prepare the membrane suspension in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of membrane suspension.
-
Non-specific Binding wells: Add 50 µL of 10 µM Haloperidol solution, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of membrane suspension.
-
Test Compound wells: Add 50 µL of each concentration of the test compound, 50 µL of [³H]-(+)-Pentazocine solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of competitors).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.
-
Visualizing Key Processes
To further elucidate the experimental and biological context, the following diagrams are provided.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.
Discussion and Conclusion
The data presented in this guide indicate that this compound is a potent and highly selective ligand for the σ1 receptor. Its affinity for the σ1 receptor is in the low nanomolar range, while its affinity for the σ2 receptor is significantly lower, with an IC50 value greater than 1000 nM.[1] This demonstrates a high degree of selectivity between the two sigma receptor subtypes.
Furthermore, the off-target screening data, although not exhaustive in the public domain, suggests that (+)-Igmesine has a clean profile at the concentrations where it potently interacts with the σ1 receptor. It is a weak inhibitor of serotonin uptake and shows no significant activity at monoamine oxidase A or B.[1][2] Its interaction with the NMDA receptor appears to be functional rather than a direct binding to the primary recognition site, with an IC50 in the 100 nM range for inhibiting NMDA-induced effects.[1]
In comparison to other σ1 receptor ligands, (+)-Igmesine's specificity profile appears favorable. Haloperidol, a classic antipsychotic, exhibits high affinity for both σ1 and dopamine D2 receptors, making it a non-selective tool for studying the σ1 receptor in isolation. (+)-Pentazocine, while selective for σ1 over σ2 receptors, is also known for its activity at opioid receptors. SA4503 (Cutamesine) demonstrates a high degree of selectivity for the σ1 receptor over the σ2 receptor, similar to (+)-Igmesine.[3]
References
Validating In Vitro Findings of (+)-Igmesine Hydrochloride in In Vivo Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for the selective sigma-1 (σ₁) receptor agonist, (+)-Igmesine hydrochloride, and its alternatives. The focus is on validating its in vitro mechanisms of action through in vivo experimental data, offering a valuable resource for researchers in neuropharmacology and drug development.
Introduction to this compound
This compound is a high-affinity and selective agonist for the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] In vitro studies have elucidated several key mechanisms of action for Igmesine (B115768), including the modulation of intracellular calcium signaling, interaction with N-methyl-D-aspartate (NMDA) receptors, and potentiation of neurotrophic factor signaling. These molecular actions are hypothesized to underlie its observed antidepressant-like and neuroprotective effects in vivo. This guide will critically examine the translation of these in vitro findings to in vivo systems and compare its performance with other relevant compounds.
Comparative Analysis of In Vitro and In Vivo Data
To facilitate a direct comparison, the following tables summarize the key in vitro and in vivo pharmacological data for this compound and selected alternative compounds, including other σ₁ receptor agonists (PRE-084) and established antidepressants with σ₁ receptor affinity (Fluvoxamine, Fluoxetine (B1211875), Desipramine).
Table 1: In Vitro Profile of this compound and Comparators
| Compound | Target | Binding Affinity (Ki/IC₅₀, nM) | Functional Activity | In Vitro Model | Key Findings |
| This compound | σ₁ Receptor | 19.1 (KD)[2], 39 (IC₅₀)[1] | Agonist | Rat brain membranes | High affinity and selectivity for the σ₁ receptor. |
| NMDA Receptor | ~100 (IC₅₀ for inhibition of NMDA-induced cGMP increase)[2][3] | Modulator | In vitro cGMP assay | Inhibits NMDA receptor-mediated signaling. | |
| Calcium Signaling | - | Modulator | - | Potentiates intracellular calcium mobilization.[4] | |
| PRE-084 | σ₁ Receptor | 44 (IC₅₀)[5] | Agonist | Sigma receptor assay | Potent and selective σ₁ receptor agonist. |
| NMDA Receptor | - | Potentiator | Rat hippocampal neurons | Potentiates NMDA receptor responses.[6] | |
| Calcium Signaling | - | Modulator | Cortical neurons | Prevents intracellular calcium dysregulation during in vitro ischemia.[6] | |
| Fluvoxamine | σ₁ Receptor | 36 (Kᵢ) | Agonist | Rat brain | High affinity σ₁ receptor agonist.[7] |
| Calcium Signaling | - | Modulator | Hypertrophic cardiomyocytes | Rescues impaired mitochondrial Ca²⁺ mobilization.[7] | |
| Fluoxetine | σ₁ Receptor | 214-240 (Kᵢ) | Agonist | Rat brain | Moderate affinity σ₁ receptor agonist. |
| Calcium Signaling | 30 µM (EC₅₀ for [Ca²⁺]i increase)[8] | Modulator | BFTC cells | Increases intracellular calcium concentration.[8] | |
| Desipramine (B1205290) | σ₁ Receptor | - | Modulator | - | Upregulates σ₁ receptors. |
| Calcium Signaling | 50 µM (EC₅₀ for [Ca²⁺]i increase)[6] | Modulator | MDCK cells | Induces a rapid and sustained rise in intracellular calcium.[6] |
Table 2: In Vivo Efficacy of this compound and Comparators
| Compound | Animal Model | Behavioral Test | Effective Dose Range | Observed Effects | Putative Validated Mechanism |
| This compound | Rat model of scopolamine-induced amnesia | Passive Avoidance | 0.25-16 mg/kg, i.p. | Improved cognitive function. | Increased acetylcholine (B1216132) release, NMDA receptor modulation. |
| Mouse model of depression | Forced Swim Test | - | Reduced immobility time.[4] | Modulation of intracellular calcium mobilization.[4] | |
| Gerbil model of global cerebral ischemia | - | 50, 75, and 100 mg/kg | Significant neuroprotection against cell death. | Attenuation of ischemia-induced hyperactivity and nitric oxide synthase activities. | |
| PRE-084 | Mouse model of amnesia (MK-801 induced) | - | - | Attenuated amnesia.[6] | Upregulation of NMDA receptor 2A.[6] |
| Rat model of myocardial ischemia/reperfusion | - | - | Maintained cardiac function. | Activation of the Akt-eNOS pathway. | |
| Fluvoxamine | Mouse model of traumatic brain injury | - | - | Inhibited peripheral immune cell infiltration and glial activation. | Promotion of microglial/macrophage phenotypic transformation from M1 to M2. |
| Fluoxetine | Rat model of depression | - | - | Antidepressant-like effects. | Inhibition of serotonin (B10506) reuptake, σ₁ receptor agonism. |
| Desipramine | Rat model of depression | Forced Swim Test | - | Reduced immobility time. | Norepinephrine reuptake inhibition, modulation of σ₁ and opioid receptors. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Assays
-
Sigma-1 Receptor Binding Assay:
-
Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation steps to isolate the membrane fraction.
-
Binding Reaction: Membranes are incubated with a radiolabeled σ₁ receptor ligand (e.g., (+)-[³H]pentazocine) and varying concentrations of the test compound (this compound or alternatives) in a final volume of assay buffer.
-
Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 150 minutes). The binding is terminated by rapid filtration through glass fiber filters.
-
Detection and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled σ₁ ligand. IC₅₀ values are calculated by non-linear regression analysis of the competition binding data.
-
-
Intracellular Calcium Mobilization Assay:
-
Cell Culture: A suitable cell line (e.g., CHO cells stably expressing the σ₁ receptor or a relevant neuronal cell line) is cultured to an appropriate confluency in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Addition: The test compound (this compound or alternatives) is added to the wells at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a fluorescence microscope. The fluorescence intensity is recorded before and after the addition of the compound.
-
Data Analysis: The change in fluorescence is used to calculate the intracellular calcium concentration. EC₅₀ values are determined from the concentration-response curves.
-
-
NMDA Receptor-Mediated cGMP Assay:
-
Tissue Preparation: Brain slices (e.g., from the cerebellum) are prepared and pre-incubated in a physiological buffer.
-
Compound Incubation: The slices are incubated with varying concentrations of the test compound (this compound) for a defined period.
-
NMDA Stimulation: NMDA is added to the incubation medium to stimulate cGMP production.
-
Assay Termination and cGMP Measurement: The reaction is stopped, and the tissue is homogenized. The concentration of cGMP is determined using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The inhibitory effect of the test compound on NMDA-induced cGMP production is calculated, and the IC₅₀ value is determined.
-
In Vivo Behavioral Assays
-
Forced Swim Test (Mouse Model of Depression):
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the water cylinder for a 6-minute session. The duration of immobility (floating motionless or making only movements necessary to keep the head above water) during the last 4 minutes of the test is recorded.
-
Drug Administration: this compound or comparator compounds are administered intraperitoneally (i.p.) at specified doses 30-60 minutes before the test.
-
Data Analysis: The total time spent immobile is measured and compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Scopolamine-Induced Amnesia (Rat Model of Cognitive Dysfunction):
-
Apparatus: A passive avoidance apparatus consisting of a two-compartment box (one light, one dark) with a connecting door and an electrifiable grid floor in the dark compartment.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild footshock is delivered.
-
Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds).
-
-
Drug Administration: Scopolamine (a muscarinic antagonist that induces amnesia) is administered prior to the acquisition trial. This compound or test compounds are administered before scopolamine.
-
Data Analysis: An increase in the step-through latency in the retention trial compared to the scopolamine-only group indicates a reversal of the amnesic effect.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling cascade for this compound.
Experimental Workflow for In Vivo Validation
Caption: Workflow for validating in vitro findings in vivo.
Logical Relationship between In Vitro and In Vivo Effects
Caption: In vitro to in vivo logical flow.
Conclusion
The available preclinical data provides compelling evidence that the in vitro mechanisms of this compound, primarily its agonism at the σ₁ receptor leading to modulation of intracellular calcium and NMDA receptor signaling, are validated by its in vivo efficacy in animal models of depression and cognitive impairment. The comparative data presented in this guide highlights its distinct pharmacological profile relative to other σ₁ receptor ligands and traditional antidepressants. Further research, particularly quantitative in vitro functional assays and in vivo studies directly linking molecular mechanisms to behavioral outcomes, will continue to refine our understanding of this promising therapeutic candidate. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound.
References
- 1. Effect of the antidepressant desipramine on cytosolic Ca(2+) movement and proliferation in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of desipramine on Ca2+ levels and growth in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluvoxamine rescues mitochondrial Ca2+ transport and ATP production through σ(1)-receptor in hypertrophic cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fluoxetine on intracellular Ca2+ levels in bladder female transitional carcinoma (BFTC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of Downstream Signaling Pathways Activated by Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its activation by various agonists triggers a cascade of downstream signaling events that contribute to neuroprotection, neuroplasticity, and cellular homeostasis. However, the signaling profiles of different S1R agonists are not uniform, leading to diverse physiological effects. This guide provides a comparative overview of the downstream signaling pathways modulated by four prominent S1R agonists: Fluvoxamine (B1237835), SA4503, PRE-084, and ANAVEX2-73 (blarcamesine).
Comparative Analysis of Downstream Signaling
The following tables summarize the known effects of Fluvoxamine, SA4503, PRE-084, and ANAVEX2-73 on key downstream signaling pathways. The data presented is collated from multiple studies to provide a comprehensive comparison.
Table 1: Effects on MAPK/ERK and PI3K/Akt Signaling Pathways
| Agonist | Effect on MAPK/ERK Pathway | Effect on PI3K/Akt Pathway | Supporting Experimental Data |
| Fluvoxamine | Potentiation of NGF-induced neurite outgrowth is blocked by inhibitors of the Ras/Raf/MAPK signaling pathway.[1] | Potentiation of NGF-induced neurite outgrowth is blocked by PI3K inhibitors.[1] | Studies in PC12 cells show that the neurotrophic effects of fluvoxamine are dependent on the integrity of these pathways.[1] |
| SA4503 | Reduces oxidative stress-induced activation of the MAPK/ERK pathway.[2] Activation of the ERK pathway has been linked to its neuroprotective effects in models of ALS.[3] | Involved in the potentiation of NGF-induced neurite outgrowth through the PI3K pathway.[1] | In cultured cortical neurons, SA4503 pretreatment inhibited H2O2-induced ERK activation.[2] |
| PRE-084 | Increases BDNF by activating the ERK/CREB pathway.[4] Upregulates downstream effectors of neurotrophic factors, including ERK1/2 and Akt. | Activates the Akt pathway as a downstream effector of neurotrophic factors. | In a rat model of diabetic cognitive impairment, PRE-084 was shown to upregulate p-ERK and p-CREB.[4] |
| ANAVEX2-73 | Normalizes overactive MAPK/ERK signaling in a mouse model of Fragile X syndrome.[5] | Normalizes overactive PI3K/Akt/mTOR signaling in a mouse model of Fragile X syndrome.[5] | Analysis of lymphocyte signaling pathways in mice treated with ANAVEX2-73 showed reduced phosphorylated Akt and ERK levels.[5] |
Table 2: Modulation of Intracellular Calcium Homeostasis
| Agonist | Effect on Intracellular Calcium ([Ca2+]i) | Supporting Experimental Data |
| Fluvoxamine | Modulates ER-mitochondrial Ca2+ signaling.[6] | Studies have shown that S1R activation by fluvoxamine regulates cytokine production, which is linked to calcium signaling.[6] |
| SA4503 | Accelerates cytosolic calcium clearance after AMPA receptor activation and IP3R-mediated ER calcium release.[3] | In cultured motoneurons from SOD1G93A mice, SA4503 demonstrated significant effects on cytosolic calcium levels.[3] |
| PRE-084 | Increases intracellular calcium responses in cultured astrocytes.[7] Did not exert a significant effect on cytosolic calcium levels in SOD1G93A cultured motoneurons in one study.[3] | Treatment of cultured astrocytes with PRE-084 led to an increase in intracellular calcium, which was blocked by an S1R antagonist.[7] |
| ANAVEX2-73 | Restores cellular homeostasis by targeting sigma-1 and muscarinic receptors, which are involved in calcium regulation.[8] | Preclinical studies have demonstrated its role in modulating processes regulated by calcium, such as neuroinflammation and mitochondrial function.[9] |
Table 3: Influence on Neurotrophic Factors and Autophagy
| Agonist | Effect on BDNF Secretion | Effect on Autophagy | Supporting Experimental Data |
| Fluvoxamine | Chronic antidepressant treatment potentiates BDNF-induced signaling for glutamate (B1630785) release via sigma-1 receptors. | Alleviates ER stress via induction of Sigma-1 receptor, a process linked to autophagy.[10] | Studies in rats have shown that fluvoxamine's effects are mediated through S1R and involve BDNF signaling. |
| SA4503 | Increases BDNF protein levels and potentiates the post-translational processing of BDNF.[11][12] | Not well-documented in comparison to other agonists. | Chronic treatment with SA4503 in rats increased BDNF secretion from neuroblastoma cells without affecting BDNF mRNA levels.[11] |
| PRE-084 | Increases BDNF by activating the ERK/CREB pathway.[4] | Promotes neurogenesis and cell survival by attenuating excitotoxicity, processes where autophagy plays a role.[13] | In a mouse model of Parkinsonism, PRE-084 caused an upregulation of BDNF and GDNF. |
| ANAVEX2-73 | Rescues BDNF levels in a mouse model of Rett syndrome. | Induces autophagy to clear damaged cellular organelles and misfolded proteins.[3][13] | Studies have shown that ANAVEX2-73 activates SIGMAR1, leading to the induction of cytoprotective autophagic pathways.[13] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary downstream signaling pathways affected by the compared sigma-1 receptor agonists.
Caption: Overview of Sigma-1 Receptor Agonist Downstream Signaling.
Caption: Workflow for Comparing S1R Agonist Signaling.
Detailed Experimental Protocols
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[1][14][15][16]
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired sigma-1 receptor agonist for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Calcium Imaging with Fluo-4 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration.[17][18][19]
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological buffer like HBSS).
-
Remove the culture medium, wash the cells with buffer, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Excite Fluo-4 at ~488 nm and collect emission at ~520 nm.
-
Establish a stable baseline fluorescence before adding the sigma-1 receptor agonist.
-
Record the changes in fluorescence intensity over time after agonist application.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to determine the change in intracellular calcium concentration.
-
Co-Immunoprecipitation (Co-IP) of Sigma-1 Receptor and BiP
This protocol is a general guideline for investigating protein-protein interactions.[20][21][22]
-
Cell Lysis:
-
Lyse cells treated with or without the sigma-1 receptor agonist in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody specific to the sigma-1 receptor overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the BiP protein to detect the interaction.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for S1R Oligomerization
This protocol is based on established BRET assay principles for studying protein-protein interactions in live cells.[6][23][24]
-
Plasmid Construction and Transfection:
-
Construct plasmids encoding the sigma-1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Co-transfect cells (e.g., HEK293T) with the donor and acceptor constructs.
-
-
Cell Preparation:
-
After 24-48 hours of transfection, harvest the cells and resuspend them in a suitable assay buffer.
-
Distribute the cell suspension into a 96-well white microplate.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells.
-
Immediately measure the luminescence emission at the donor and acceptor wavelengths using a microplate reader capable of BRET measurements.
-
To study the effect of agonists, add the compounds to the wells prior to or simultaneously with the substrate and measure the change in the BRET signal.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Changes in the BRET ratio upon agonist treatment indicate conformational changes or alterations in the oligomerization state of the receptor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment - - Practical Neurology [practicalneurology.com]
- 4. Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anavex.com [anavex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sigma-1 receptor chaperones regulate the secretion of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between Sigma-1 receptor and BDNF in the visual system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anavex.com [anavex.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 17. Calcium imaging [bio-protocol.org]
- 18. Electrophysiology | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. Calcium Imaging in mDA neurons [protocols.io]
- 20. med.emory.edu [med.emory.edu]
- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 22. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 23. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (+)-Igmesine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of (+)-Igmesine hydrochloride, a selective σ1 receptor ligand used in laboratory research. Given its nature as a pharmacologically active substance, adherence to strict disposal protocols is necessary to ensure personnel safety and environmental protection. The following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.
I. Principle of Disposal
This compound should be treated as a hazardous chemical waste. Due to its biological activity, it must not be disposed of down the drain or in regular solid waste streams. The primary method of disposal is through a licensed hazardous waste management service, which typically involves incineration.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[3][4]
II. Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated, expired, or surplus solid this compound in its original container if possible, or in a clearly labeled, compatible, and sealable waste container.[3][5]
-
Contaminated materials such as weighing boats, pipette tips, and gloves that have come into contact with the solid compound should be placed in a designated, sealed plastic bag or container labeled as hazardous chemical waste.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound (e.g., dissolved in DMSO or other solvents) must be collected in a dedicated, leak-proof, and chemically compatible liquid waste container.[1]
-
Do not mix this waste with other incompatible chemical waste streams. For instance, segregate chlorinated and non-chlorinated solvent waste if required by your institution.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. Use your institution's official hazardous waste tags.[4] The label must include:
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The words "Hazardous Waste"
-
The date of accumulation
-
The name of the Principal Investigator (PI) and laboratory contact information.[4]
-
4. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[1]
5. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.[3][4]
-
Do not attempt to transport the hazardous waste off-site yourself.
III. Quantitative Disposal Data
No specific quantitative limits for the disposal of this compound have been established by regulatory bodies. Therefore, all quantities of this compound and materials contaminated with it should be treated as hazardous waste. General guidelines for laboratory chemical waste should be followed.
| Parameter | Guideline |
| pH for Drain Disposal | Not Applicable. Drain disposal is not recommended for this compound. |
| In-Lab Neutralization | Not recommended due to the compound's complex structure and pharmacological activity. Defer to professional disposal services. |
| Maximum Concentration | All concentrations of this compound in solutions should be collected as hazardous liquid waste. |
| Waste Storage Time Limit | Follow institutional and regulatory limits for storing hazardous waste in a Satellite Accumulation Area (typically up to 90 days, but may vary).[6] Consult your EHS department for specific time limits at your facility. |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance based on standard laboratory safety practices. Researchers are responsible for consulting their institution's specific Environmental Health and Safety protocols and complying with all applicable local, state, and federal regulations for hazardous waste disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for (+)-Igmesine Hydrochloride
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Igmesine hydrochloride, a selective σ1 receptor ligand. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, drawing from the Safety Data Sheet (SDS) provided by Tocris Bioscience.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or equivalent | Protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Standard lab coat | Protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood | Avoid inhalation of the compound, particularly if it becomes airborne. |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a calibrated analytical balance for weighing the desired amount of the compound.
-
Handle the solid compound with care to avoid generating dust.
2. Solution Preparation:
-
Slowly add the weighed compound to the desired solvent.
-
If sonication is required for dissolution, ensure the container is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Conduct all experimental procedures involving this compound in a well-ventilated area or a designated fume hood.
-
Avoid direct contact with the solution. Use appropriate tools for transfer and handling.
-
In case of accidental contact, immediately follow the first aid measures outlined in the SDS.
The following diagram illustrates the standard operational workflow for handling this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused compound, solutions, contaminated consumables (e.g., pipette tips, gloves), and empty containers.
2. Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled waste container.
3. Disposal Procedure:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not discharge into drains or the environment.[1]
The following diagram outlines the logical steps for the proper disposal of waste generated from handling this compound.
By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and compliant laboratory environment. Always refer to the most current Safety Data Sheet for the compound and consult with your institution's safety office for any specific questions or guidance.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
